Reproterol Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O5.ClH/c1-21-16-15(17(27)22(2)18(21)28)23(10-20-16)5-3-4-19-9-14(26)11-6-12(24)8-13(25)7-11;/h6-8,10,14,19,24-26H,3-5,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFWDHONRBZVEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNCC(C3=CC(=CC(=C3)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13055-82-8, 54063-54-6 (Parent) | |
| Record name | 1H-Purine-2,6-dione, 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13055-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Reproterol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013055828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60926797 | |
| Record name | 7-(3-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60926797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39878-37-0, 13055-82-8, 62932-28-9 | |
| Record name | 1H-Purine-2,6-dione, 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39878-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Reproterol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013055828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(3-((2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039878370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-7-(3-((2-(3,5-dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)-1,3-dimethyl-, monohydrochloride, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062932289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(3-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60926797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REPROTEROL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4I1COJ8W8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Stereoisomerism and Enantiomers of Reproterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reproterol, a short-acting β2-adrenergic receptor agonist, is utilized in the management of asthma and other obstructive airway diseases. As a chiral molecule, it exists in two enantiomeric forms: (R)-Reproterol and (S)-Reproterol. Commercially, Reproterol is available as a racemic mixture. This technical guide provides a comprehensive overview of the stereoisomerism of Reproterol, delving into the pharmacological properties of its enantiomers, methodologies for their separation, and the relevant signaling pathways. Due to the limited publicly available data on the individual enantiomers of Reproterol, this guide will draw analogies from other well-characterized chiral β2-agonists to infer the likely properties of (R)- and (S)-Reproterol.
Introduction to Stereoisomerism in Drug Development
Stereoisomerism plays a critical role in pharmacology and drug development, as the three-dimensional structure of a molecule can significantly influence its interaction with biological targets. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profound differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to adverse effects. Therefore, the characterization and separation of enantiomers are crucial steps in the development of safe and effective chiral drugs.
Chemical Structure and Stereochemistry of Reproterol
Reproterol possesses a single stereocenter at the carbon atom bearing the hydroxyl group in the ethanolamine side chain. This gives rise to two enantiomers, designated as (R)-Reproterol and (S)-Reproterol.
-
IUPAC Name: (RS)-7-(3-{[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione[1]
-
Chemical Formula: C18H23N5O5[2]
-
Molar Mass: 389.41 g/mol [2]
Caption: Chemical structures of (R)- and (S)-Reproterol.
Pharmacological Profile of Reproterol Enantiomers
Analogous Data from Other Chiral β2-Agonists
To illustrate the expected differences in pharmacological activity, data for the well-studied chiral β2-agonist Salbutamol is presented below as an analogy.
| Enantiomer | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) for Bronchodilation |
| (R)-Salbutamol | 15 | 4.5 |
| (S)-Salbutamol | 18,600 | >10,000 |
Disclaimer: This data is for Salbutamol and is presented as a predictive model for the likely stereoselectivity of Reproterol due to the absence of specific data for its enantiomers.
It is highly probable that (R)-Reproterol is the primary contributor to the bronchodilatory effects of the racemic mixture, while (S)-Reproterol is likely to be significantly less active.
Toxicological Considerations
The potential for the distomer to contribute to adverse effects is a key consideration in chiral drug development. For some β2-agonists, the (S)-enantiomer has been associated with pro-inflammatory effects, which could be counterproductive in the treatment of asthma. However, without specific toxicological studies on the individual enantiomers of Reproterol, any potential adverse effects of the (S)-enantiomer remain speculative.
β2-Adrenergic Receptor Signaling Pathway
Reproterol exerts its therapeutic effect through the activation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of an agonist, presumably (R)-Reproterol, initiates a signaling cascade that leads to bronchodilation.
Caption: The β2-adrenergic receptor signaling pathway.
Activation of the β2-adrenergic receptor by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[3] Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates and inactivates myosin light chain kinase, resulting in the relaxation of airway smooth muscle and subsequent bronchodilation. Racemic reproterol has been shown to stimulate cAMP production in human monocytes.[3]
Experimental Protocols
Chiral Separation of Reproterol Enantiomers by HPLC
While a specific, validated method for the chiral separation of Reproterol is not widely published, a robust method can be developed based on established principles for separating similar chiral β2-agonists.
Objective: To separate (R)-Reproterol and (S)-Reproterol from a racemic mixture using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions (Proposed):
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralpak AD-H or Chiralcel OD-H, is a suitable starting point as these have shown broad applicability for the separation of chiral amines.
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and an alcohol (e.g., ethanol or isopropanol) in a ratio of approximately 80:20 (v/v).
-
Additive: A small amount of a basic modifier, such as diethylamine (0.1%), is typically added to the mobile phase to improve peak shape and resolution of basic compounds like Reproterol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength of approximately 280 nm.
Method Development Workflow:
Caption: Workflow for chiral HPLC method development.
In Vitro Functional Assay: cAMP Measurement
Objective: To determine the functional potency (EC50) of the separated Reproterol enantiomers by measuring their ability to stimulate cAMP production in a cell line expressing the human β2-adrenergic receptor.
Materials:
-
Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably transfected with the human β2-adrenergic receptor.
-
(R)-Reproterol and (S)-Reproterol isolates.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Protocol:
-
Cell Culture: Culture the β2-adrenergic receptor-expressing cells to confluence in appropriate media.
-
Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of (R)-Reproterol and (S)-Reproterol in assay buffer.
-
Assay:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add the different concentrations of the Reproterol enantiomers to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37 °C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for each enantiomer.
Conclusion
The stereochemistry of Reproterol is a critical determinant of its pharmacological activity. Based on the established pharmacology of other β2-agonists, it is highly probable that the (R)-enantiomer is the active eutomer responsible for the bronchodilatory effects of the racemic mixture. The development of a robust chiral separation method is essential for the individual characterization of the enantiomers and to fully understand their respective pharmacodynamic and toxicological profiles. Further research into the enantioselective properties of Reproterol would provide valuable insights for the potential development of a single-enantiomer product with an improved therapeutic index.
References
- 1. researchgate.net [researchgate.net]
- 2. Reproterol - DocCheck Flexikon [flexikon.doccheck.com]
- 3. Different mechanisms of action of beta2-adrenergic receptor agonists: a comparison of reproterol, fenoterol and salbutamol on monocyte cyclic-AMP and leukotriene B4 production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproterol's Dual Pharmacology: A Technical Guide to its Beta-2-Agonist and Theophylline-like Actions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reproterol is a synthetic bronchodilator clinically utilized in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Structurally, it is a unique chimeric molecule combining a beta-2-adrenergic agonist pharmacophore with a theophylline derivative.[3] This design imparts a dual mechanism of action, aiming to provide enhanced therapeutic benefit. This technical guide provides an in-depth exploration of Reproterol's dual pharmacology, presenting available quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Rationale for a Dual-Action Bronchodilator
The management of bronchoconstriction in asthma and COPD primarily involves the use of beta-2-adrenergic agonists and methylxanthines like theophylline. Beta-2-agonists directly relax airway smooth muscle by increasing intracellular cyclic adenosine monophosphate (cAMP).[2] Theophylline, a non-selective phosphodiesterase (PDE) inhibitor, also increases cAMP levels, albeit through a different mechanism, and exhibits additional anti-inflammatory properties, partly through adenosine receptor antagonism.[4] Reproterol was developed to harness the therapeutic advantages of both drug classes within a single molecule. This guide delves into the experimental evidence supporting Reproterol's dual action and provides the technical framework for its further investigation.
Chemical and Physical Properties
Reproterol, with the chemical formula C₁₈H₂₃N₅O₅, is a racemate containing one stereocenter.[1]
| Property | Value |
| Chemical Name | 7-(3-{[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |
| Molecular Formula | C₁₈H₂₃N₅O₅ |
| Molecular Weight | 389.41 g/mol |
| CAS Number | 54063-54-6 |
Data Presentation: Quantifying Reproterol's Dual Action
The following tables summarize the available quantitative data that characterize Reproterol's pharmacological effects.
Table 1: Beta-2-Agonist Activity - Bronchodilatory Effect in Asthmatic Patients
This table presents the dose-dependent effect of inhaled Reproterol on the Forced Expiratory Volume in 1 second (FEV1) in asthmatic patients.
| Reproterol Dose (mg) | Mean Peak Increase in FEV1 (%) |
| 1 | 17 |
| 8 | 29 |
| Data from Patchett et al.[3] |
Table 2: Evidence for Theophylline-like Activity - In Vitro Effects on Inflammatory Mediators
This table compares the effects of Reproterol with other beta-2-agonists on cAMP production and leukotriene B4 (LTB4) inhibition in isolated human monocytes, providing evidence for its dual action.
| Compound (at 10⁻⁵ M) | Stimulation of cAMP Production (%) | Inhibition of LTB4 Production (%) |
| Reproterol | 128 | 49 |
| Fenoterol | 65 | 15 |
| Salbutamol | 13 | 59 |
| *p < 0.04 compared to baseline or control. | ||
| Data from Juergens et al.[4] |
The significantly higher cAMP production with Reproterol compared to salbutamol, and its potent inhibition of LTB4, suggest a contribution from a mechanism other than pure beta-2-adrenoceptor agonism, likely its theophylline moiety.[4]
Signaling Pathways and Mechanisms of Action
Reproterol's dual pharmacology is rooted in its interaction with two distinct signaling cascades.
Beta-2-Adrenergic Receptor Agonism
As a beta-2-agonist, Reproterol binds to beta-2-adrenergic receptors on the surface of airway smooth muscle cells. This initiates a G-protein-mediated signaling cascade that leads to bronchodilation.
Theophylline-like Actions
The theophylline component of Reproterol is believed to contribute to its effects through two primary mechanisms: inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors.
Experimental Protocols
The following sections outline the methodologies for key experiments to characterize the dual action of Reproterol.
Beta-2-Adrenergic Receptor Binding Affinity (Ki Determination)
This protocol describes a radioligand binding assay to determine the binding affinity of Reproterol for the beta-2-adrenergic receptor.
-
Membrane Preparation: Homogenize cells or tissues known to express a high density of beta-2-adrenergic receptors (e.g., CHO cells transfected with the human beta-2-AR gene) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in an assay buffer.
-
Binding Assay: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled beta-2-adrenergic receptor antagonist (e.g., [³H]dihydroalprenolol) and a range of concentrations of unlabeled Reproterol.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the Reproterol concentration to generate a competition curve. The IC50 (the concentration of Reproterol that inhibits 50% of the specific radioligand binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Phosphodiesterase (PDE) Inhibition Assay (IC50 Determination)
This protocol outlines a method to measure the inhibitory effect of Reproterol on PDE activity.
-
Assay Setup: In a microplate, combine a purified phosphodiesterase enzyme (e.g., PDE3 or PDE4), its substrate (cAMP or cGMP), and varying concentrations of Reproterol in an appropriate assay buffer.
-
Enzymatic Reaction: Incubate the mixture to allow the PDE to hydrolyze the cyclic nucleotide substrate.
-
Reaction Termination: Stop the reaction, for example, by adding a stop reagent.
-
Product Detection: Quantify the amount of product (AMP or GMP) formed or the remaining substrate. This can be achieved through various methods, including colorimetric, fluorescent, or luminescent assays.
-
Data Analysis: Plot the percentage of PDE inhibition against the logarithm of the Reproterol concentration. The IC50 value, representing the concentration of Reproterol that inhibits 50% of the PDE activity, is then determined from the resulting dose-response curve.
Adenosine Receptor Binding Assay
This protocol is designed to assess the binding affinity of Reproterol to adenosine receptors (e.g., A1 and A2A).
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the desired adenosine receptor subtype (e.g., HEK293 cells transfected with the human A1 or A2A receptor).
-
Competitive Binding: Incubate the membranes with a specific radiolabeled adenosine receptor antagonist (e.g., [³H]DPCPX for A1 receptors) and a range of concentrations of Reproterol.
-
Equilibration and Filtration: Allow the binding to reach equilibrium, then separate bound from free radioligand by rapid filtration.
-
Quantification and Analysis: Measure the radioactivity on the filters and analyze the data as described for the beta-2-adrenergic receptor binding assay to determine the Ki of Reproterol for the adenosine receptor.
Functional Assay: Guinea Pig Tracheal Ring Relaxation
This ex vivo assay evaluates the functional consequence of Reproterol's dual action on airway smooth muscle tone.
-
Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings.
-
Organ Bath Setup: Suspend the tracheal rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.
-
Contraction: Induce a sustained contraction of the tracheal rings using a contractile agent such as carbachol or histamine.
-
Drug Addition: Once a stable contraction is achieved, add cumulative concentrations of Reproterol to the organ bath.
-
Measurement of Relaxation: Record the changes in isometric tension to measure the relaxation of the tracheal rings in response to Reproterol.
-
Data Analysis: Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the Reproterol concentration to determine the EC50 (the concentration of Reproterol that produces 50% of the maximal relaxation).
Conclusion
Reproterol's unique molecular structure, integrating both a beta-2-adrenergic agonist and a theophylline-like moiety, provides a compelling example of rational drug design aimed at achieving synergistic therapeutic effects. The available data, particularly the enhanced cAMP production and anti-inflammatory actions, strongly support its dual mechanism of action. While direct quantitative measures of its PDE inhibitory and adenosine receptor antagonist activities are not extensively reported, the functional consequences are evident. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of Reproterol and other dual-action bronchodilators. Further research to elucidate the precise contribution of each pharmacological component to the overall clinical efficacy of Reproterol will be invaluable for the future development of multi-target respiratory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reproterol: beta-2-agonist, theophylline, or both? - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Binding Affinity of Reproterol to Beta-2 Adrenoceptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Reproterol and Beta-2 Adrenoceptors
Reproterol is a sympathomimetic amine that selectively stimulates β2-adrenergic receptors.[1] These receptors are predominantly located on the smooth muscle cells of the airways.[2] Activation of β2-adrenoceptors by an agonist like Reproterol initiates a signaling cascade that results in smooth muscle relaxation and, consequently, bronchodilation.[3] Notably, Reproterol is described as a unique compound, being a monomolecular combination of a beta-agonist (a derivative of orciprenaline) and a phosphodiesterase (PDE) inhibitor (a derivative of theophylline).[4] This dual mechanism of action may contribute to its overall therapeutic effect by not only stimulating the production of cyclic AMP (cAMP) via β2-adrenoceptor activation but also by preventing its degradation.[4]
Quantitative Data on Reproterol's Functional Activity
Direct in vitro binding affinity data (K_i, IC_50, K_d) for Reproterol's interaction with the β2-adrenoceptor is not extensively reported in the available scientific literature. However, functional assays provide insights into its efficacy and potency. The table below summarizes the functional effects of Reproterol in comparison to other β2-agonists from a study on human monocytes.
| Compound | Concentration | cAMP Production (% increase) | LTB4 Production (% inhibition) |
| Reproterol | 10
| 128% | 49% |
| Fenoterol | 10
| 65% | 15% |
| Salbutamol | 10
| 13% | 59% |
| *p<0.04 compared to baseline.[4] |
This data indicates that Reproterol is a potent stimulator of cAMP production, a key second messenger in the β2-adrenoceptor signaling pathway.[4]
Beta-2 Adrenoceptor Signaling Pathway
The binding of an agonist, such as Reproterol, to the β2-adrenoceptor initiates a well-characterized signaling cascade. This pathway is crucial for mediating the physiological responses associated with β2-AR activation.
Canonical Gs Signaling Pathway
The primary signaling pathway for the β2-adrenoceptor involves its coupling to the stimulatory G protein, Gs.
Caption: Canonical Gs signaling pathway of the Beta-2 Adrenoceptor.
Experimental Protocols for In Vitro Binding Assays
To determine the binding affinity of a ligand like Reproterol to the β2-adrenoceptor, radioligand binding assays are commonly employed. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound.
Radioligand Competition Binding Assay Workflow
The following diagram illustrates a typical workflow for a competition binding assay.
Caption: Workflow for a radioligand competition binding assay.
Detailed Methodology
a. Cell Culture and Membrane Preparation:
-
Cells stably or transiently expressing the human β2-adrenoceptor (e.g., HEK293, CHO cells) are cultured under standard conditions.
-
Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.
b. Radioligand Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a suitable radioligand (e.g., [³H]dihydroalprenolol ([³H]DHA) or [¹²⁵I]iodocyanopindolol).
-
Increasing concentrations of the unlabeled test compound (Reproterol).
-
The cell membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).
-
The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.
c. Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
d. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC_50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (K_i) is then calculated from the IC_50 value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Conclusion
While direct quantitative data on the in vitro binding affinity of Reproterol to beta-2 adrenoceptors remains elusive in the reviewed literature, its functional profile clearly demonstrates potent agonistic activity at this receptor. The dual mechanism of action, combining β2-adrenoceptor agonism with phosphodiesterase inhibition, highlights a unique pharmacological profile. Further studies employing rigorous radioligand binding assays are warranted to precisely quantify the binding affinity of Reproterol and its enantiomers to the β2-adrenoceptor, which would provide a more complete understanding of its molecular pharmacology. The experimental protocols and signaling pathway information provided herein serve as a comprehensive guide for researchers in the field of adrenergic pharmacology and drug development.
References
- 1. In vitro effects of reproterol upon tracheo- bronchial, cardiac and cerebral adenylcyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 3. Different mechanisms of action of beta2-adrenergic receptor agonists: a comparison of reproterol, fenoterol and salbutamol on monocyte cyclic-AMP and leukotriene B4 production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Pharmacokinetics and Metabolism of Reproterol: An In-depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and metabolism of the β2-adrenergic agonist, Reproterol, in key preclinical animal models. Drawing upon available data from studies in rats, dogs, and rabbits, this document details the absorption, distribution, metabolism, and excretion (ADME) profile of Reproterol. Quantitative pharmacokinetic parameters are summarized, and significant interspecies differences are highlighted. Detailed experimental methodologies are provided for core pharmacokinetic studies, and the primary metabolic pathway of Reproterol is elucidated. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of Reproterol and related compounds.
Introduction
Reproterol is a bronchodilator agent used in the treatment of asthma and other respiratory diseases. A thorough understanding of its pharmacokinetic and metabolic profile in relevant animal models is crucial for the interpretation of preclinical safety and efficacy data and for the successful translation of these findings to human clinical trials. This guide synthesizes the available data on Reproterol's pharmacokinetics and metabolism in rats, dogs, and rabbits, providing a detailed examination of its behavior in these biological systems.
Pharmacokinetics of Reproterol in Animal Models
The pharmacokinetic profile of Reproterol exhibits notable variation across different animal species, particularly concerning its elimination half-life, route of excretion, and oral bioavailability. Investigations have been conducted using 3H- or 14C-labelled Reproterol to trace its disposition.[1]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Reproterol in rats, dogs, and rabbits following various routes of administration.
Table 1: Elimination Half-Life of Reproterol
| Animal Model | Route of Administration | Elimination Half-Life (t½) |
| Rat | Oral | ~2 hours[1] |
| Dog | Oral | 12.4 hours[1] |
| Rabbit | Oral | 70 hours[1] |
Table 2: Absorption and Excretion of Reproterol
| Animal Model | Oral Absorption Ratio | Primary Route of Excretion (IV Administration) |
| Rat | 18%[1] | Fecal (58%)[1] |
| Dog | 18%[1] | Renal (57%)[1] |
| Rabbit | 13%[1] | Renal (66%)[1] |
Note: Intratracheal administration in rats resulted in a high absorption ratio of 90%.[1]
Species-Specific Pharmacokinetic Profiles
-
Rat: Following oral administration, Reproterol is rapidly eliminated within approximately 2 hours.[1] The primary route of excretion after intravenous administration is through the feces (58%).[1] Notably, intratracheal administration leads to a significantly higher absorption rate (90%) compared to oral administration (18%), which is a critical consideration for its use as an aerosol.[1] Tissue distribution studies in rats have indicated a particular affinity of Reproterol for lung tissue.[1]
-
Dog: In contrast to rats, dogs exhibit a much longer elimination half-life of 12.4 hours after oral administration, with a relatively constant plasma level maintained for up to 24 hours.[1] Following intravenous administration, the main route of excretion is renal (57%).[1]
-
Rabbit: Rabbits show the longest elimination half-life of 70 hours after oral administration, with plasma levels remaining relatively constant for 8 to 30 hours.[1] Similar to dogs, the primary route of excretion after intravenous administration is renal (66%).[1]
Metabolism of Reproterol
A significant finding across studies in rats, dogs, and rabbits is the remarkable similarity in the metabolism of Reproterol.[1]
Primary Metabolic Pathway
The biotransformation of Reproterol leads to the formation of the same main metabolite in all animal species studied, as well as in humans.[1][2] This principal metabolite has been identified as a tetrahydroisoquinoline derivative .[2] Its formation occurs through the uptake of an additional carbon atom followed by cyclization.[2]
Caption: Primary metabolic pathway of Reproterol in animal models.
Experimental Protocols
This section outlines the general methodologies employed in the pharmacokinetic and metabolism studies of Reproterol.
Animal Models and Drug Administration
-
Animal Species: Male and female rats, dogs, and rabbits are commonly used models.
-
Drug Formulation: For experimental studies, 3H- or 14C-radiolabelled Reproterol is often used to facilitate detection and quantification.[1] The drug is typically dissolved in a suitable vehicle for administration.
-
Routes of Administration:
-
Oral (PO): Administered via gavage.
-
Intravenous (IV): Injected into a suitable vein (e.g., tail vein in rats, cephalic vein in dogs).
-
Intratracheal (IT): Instilled directly into the trachea, particularly relevant for aerosol formulations.
-
Caption: General experimental workflow for Reproterol pharmacokinetic studies.
Sample Collection and Processing
-
Blood Sampling: Serial blood samples are collected at predetermined time points from appropriate sites (e.g., tail vein, saphenous vein). Plasma is separated by centrifugation.
-
Urine and Feces Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces.
-
Sample Processing: Plasma samples typically undergo protein precipitation followed by solid-phase or liquid-liquid extraction to isolate the drug and its metabolites.
Analytical Methods
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method for the quantification of Reproterol and its metabolites in biological matrices.
-
Thin-Layer Chromatography (TLC): TLC has been utilized for the separation and identification of Reproterol and its metabolites.[2]
Conclusion
The pharmacokinetics of Reproterol in animal models are characterized by significant interspecies variability in elimination and excretion pathways. The rat exhibits rapid elimination primarily through feces, while the dog and rabbit show prolonged elimination with renal excretion being the major route. Despite these differences, the metabolic pathway is conserved, with a tetrahydroisoquinoline derivative being the principal metabolite across species. This comprehensive understanding of the preclinical ADME properties of Reproterol is essential for the design and interpretation of toxicological studies and for predicting its pharmacokinetic profile in humans. Researchers and drug development professionals should consider these species-specific characteristics when selecting animal models and designing future studies.
References
Methodological & Application
Reproterol Hydrochloride solution preparation for in vitro cell culture
Application Note: Reproterol Hydrochloride for In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a selective short-acting β2-adrenergic receptor agonist used in research and clinically for its bronchodilator properties in managing conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4] Its mechanism of action involves the stimulation of β2-adrenergic receptors, leading to a cascade of intracellular events that result in smooth muscle relaxation.[1][5] Reproterol is unique as it is considered a monomolecular combination of a β2-agonist (similar to orciprenaline) and a phosphodiesterase (PDE) inhibitor (similar to theophylline), potentially offering a synergistic effect on intracellular signaling.[6][7][8] This application note provides detailed protocols for the preparation and use of this compound in in vitro cell culture settings to investigate its biological effects.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below. Proper handling and storage are crucial for maintaining the compound's integrity and ensuring experimental reproducibility.
| Property | Value |
| Synonyms | D-1959, W-2946M |
| CAS Number | 13055-82-8 |
| Molecular Formula | C₁₈H₂₄ClN₅O₅ |
| Molecular Weight | 425.87 g/mol |
| Solubility | Water (2.88 mg/mL), DMSO |
| Appearance | Solid Powder |
Mechanism of Action
This compound primarily acts as a β2-adrenergic receptor agonist.[1] Upon binding to the receptor on the cell surface, it activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates and inhibits Myosin Light Chain Kinase (MLCK), leading to reduced phosphorylation of myosin light chains.[5] This, coupled with decreased intracellular calcium levels, results in smooth muscle relaxation.[5] Additionally, the theophylline-like component of Reproterol may inhibit phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation, thus potentiating the signaling cascade.[6][7][12]
Recommended Storage Conditions
Proper storage is essential to maintain the stability and activity of this compound.
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years |
| Stock Solution | -80°C | 1 year |
Experimental Protocols
The following protocols provide a guideline for preparing and using this compound in a typical in vitro cell culture workflow.
Required Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell line of interest
-
Sterile microcentrifuge tubes and serological pipettes
-
Cell culture plates (e.g., 96-well, 24-well, 6-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Protocol 1: Preparation of 10 mM Stock Solution
It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO.[2]
-
Calculate Mass: Determine the mass of this compound powder needed. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 425.87 g/mol * (1000 mg / 1 g) = 4.26 mg
-
-
Weigh: Aseptically weigh out 4.26 mg of this compound powder in a sterile microcentrifuge tube.
-
Dissolve: Add 1 mL of sterile, cell culture grade DMSO to the tube.
-
Mix: Vortex thoroughly until the powder is completely dissolved.
-
Aliquot & Store: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.
Protocol 2: Preparation of Working Solutions
Prepare fresh working solutions by diluting the stock solution in a complete cell culture medium immediately before use.
-
Pre-warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C to prevent precipitation of the compound upon dilution.[2]
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution into the pre-warmed medium to achieve the desired final concentrations.
-
Example for 10 µM: To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed medium. Mix gently by pipetting.
-
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. For the example above, this would be 0.1% DMSO in the medium.
Protocol 3: General Protocol for In Vitro Cell Treatment
-
Cell Seeding: Seed cells in appropriate culture plates at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight if applicable.
-
Aspirate Medium: For adherent cells, carefully remove the existing culture medium.
-
Add Treatment: Add the freshly prepared working solutions (including vehicle control and untreated controls) to the appropriate wells.
-
Incubate: Return the plates to the incubator (37°C, 5% CO₂) for the desired experimental duration. Incubation times can vary from minutes for signaling pathway studies (e.g., 30 minutes for cAMP production) to hours or days for cytotoxicity or functional assays.[6][7]
-
Assay: Following incubation, proceed with the specific downstream assay (e.g., cAMP measurement, cytokine analysis, cell viability assay).
Data and Concentration Guidelines
The optimal concentration of this compound will vary depending on the cell type and the biological endpoint being measured.
Recommended Concentration Range
Based on published in vitro studies, a wide range of concentrations has been used. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
| Concentration Range (Molar) | Notes |
| 10⁻¹⁰ M to 10⁻⁴ M | Effective range reported in studies on human monocytes for measuring effects on cAMP and LTB4 production.[6][7][12] |
| 1 µM to 100 µM | A common starting range for initial dose-response and cytotoxicity experiments in many cell lines. |
Assessing Cytotoxicity
Before conducting functional assays, it is crucial to determine the cytotoxic profile of this compound on the chosen cell line. An MTT, XTT, or similar cell viability assay can be used.
-
Seed cells in a 96-well plate.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 500 µM) for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Perform the viability assay according to the manufacturer's protocol.
-
Calculate the IC₅₀ (concentration that inhibits 50% of cell growth) and select non-toxic concentrations for subsequent functional experiments.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitation in working solution | Low temperature of the medium; supersaturation. | Always use pre-warmed (37°C) culture medium for dilutions. If precipitation persists, gentle sonication may help.[2] |
| High variability between replicates | Inconsistent cell seeding; inaccurate pipetting. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and proper technique. |
| No observable biological effect | Concentration too low; inactive compound; cell type unresponsive. | Perform a dose-response experiment with a wider concentration range. Verify the storage conditions and age of the compound. Confirm the cell line expresses β2-adrenergic receptors. |
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. midas-pharma.com [midas-pharma.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Different mechanisms of action of beta2-adrenergic receptor agonists: a comparison of reproterol, fenoterol and salbutamol on monocyte cyclic-AMP and leukotriene B4 production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reproterol--A monomolecular combination of orciprenaline and theophylline: novel aspects of its mode of action in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C18H24ClN5O5 | CID 3032600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. medkoo.com [medkoo.com]
- 12. [PDF] Different mechanisms of action of beta2-adrenergic receptor agonists: a comparison of reproterol, fenoterol and salbutamol on monocyte cyclic-AMP and leukotriene B4 production in vitro. | Semantic Scholar [semanticscholar.org]
Application Note: Preparation of Reproterol Hydrochloride Stock Solution in DMSO
Audience: This document is intended for researchers, scientists, and drug development professionals requiring a standardized protocol for the preparation, storage, and handling of Reproterol Hydrochloride stock solutions for in vitro and in vivo studies.
Introduction: this compound is a selective short-acting β2 adrenoreceptor agonist used in research for its bronchodilatory effects, primarily in the study of asthma and other obstructive airway diseases.[1][2] As a β2 agonist, it stimulates the Gs alpha subunit of the G protein-coupled receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This protocol provides a detailed methodology for dissolving this compound in Dimethyl Sulfoxide (DMSO) to create a stable, high-concentration stock solution for experimental use.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound relevant to the preparation of a stock solution.
| Property | Value | Citations |
| Chemical Name | 7-(3-((2-(3,5-dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride | [3] |
| Molecular Weight | 425.87 g/mol | [3][4][5] |
| CAS Number | 13055-82-8 | [1][3][4] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [3] |
| Storage (Powder) | Short-term (days to weeks): 0-4°CLong-term (months to years): -20°C | [3] |
| Storage (DMSO Stock) | Short-term (up to 1 month): -20°CLong-term (6 months to 1 year): -80°C | [1][6] |
| Stability | Aliquot to avoid repeated freeze-thaw cycles. Stable for over 2 years if stored properly as a solid.[3][6] The stability of the DMSO solution depends on the compound's specific characteristics.[7] |
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
1. Materials and Equipment:
-
This compound powder (CAS: 13055-82-8)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or sterile vials (amber or covered with foil)
-
Pipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator water bath
2. Molarity Calculation: To prepare a 10 mM stock solution, the required mass of this compound must be calculated. The molecular weight (MW) is 425.87 g/mol .
-
Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × MW ( g/mol )
-
Example for 1 mL of 10 mM solution:
-
Mass (mg) = 10 mM × 1 mL × 425.87 g/mol = 4.2587 mg
-
3. Step-by-Step Procedure:
-
Weighing: Carefully weigh out the calculated amount (e.g., 4.26 mg) of this compound powder and place it into a sterile vial.
-
Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL for a 4.26 mg sample to make a 10 mM solution) to the vial containing the powder.
-
Dissolution:
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, light-protected vials. This practice minimizes contamination and degradation from repeated freeze-thaw cycles.[6]
-
Store the aliquots at -80°C for long-term stability (up to one year).[1] For short-term storage (up to one month), -20°C is acceptable.[6]
-
4. Preparation of Working Solution:
-
For cell-based assays, the stock solution should be diluted in a stepwise manner with the appropriate cell culture medium to the final desired concentration.[6]
-
Important: The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[6]
Signaling Pathway and Workflow Visualization
This compound Signaling Pathway:
As a β2 adrenergic receptor agonist, Reproterol initiates a well-defined signaling cascade. The binding of Reproterol to its receptor activates the Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP. This second messenger activates Protein Kinase A (PKA), leading to downstream phosphorylation events and the ultimate cellular response, such as smooth muscle relaxation.
Caption: Signaling cascade of this compound via the β2 adrenergic receptor.
Experimental Workflow for Stock Solution Preparation:
The following diagram illustrates the logical flow for preparing and storing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Reproterol - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C18H24ClN5O5 | CID 3032600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Application Notes: Utilizing Reproterol for Bronchoconstriction Reversal Studies in Guinea Pig Trachea
Introduction
Reproterol is a bronchodilator used in the management of asthma and other respiratory conditions characterized by airway narrowing.[1][2] It functions primarily as a short-acting β2-adrenergic receptor agonist.[1][2] Its unique chemical structure, a combination of a β2-agonist and a theophylline-like moiety, suggests a dual mechanism of action involving both direct receptor stimulation and potential phosphodiesterase (PDE) inhibition.[3][4] The isolated guinea pig trachea serves as a highly relevant and widely used ex vivo model for evaluating the efficacy and potency of bronchodilator agents.[5][6] The pharmacological responses of guinea pig airway smooth muscle are predictive of human responses, making this a valuable tool in preclinical respiratory drug development.[5] These notes provide a detailed protocol for studying the reversal of induced bronchoconstriction in guinea pig trachea using Reproterol.
Mechanism of Action: Reproterol-Mediated Bronchodilation
Reproterol exerts its primary bronchodilatory effect by activating β2-adrenergic receptors on the surface of airway smooth muscle cells.[1] This activation initiates a Gs protein-coupled signaling cascade:
-
Receptor Binding: Reproterol binds to the β2-adrenergic receptor.
-
G-Protein Activation: The associated Gs protein is activated, causing its α-subunit to dissociate and bind to adenylyl cyclase.[7]
-
cAMP Synthesis: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1]
-
PKA Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[1]
-
Smooth Muscle Relaxation: PKA mediates smooth muscle relaxation through two main pathways:
-
It phosphorylates and inhibits Myosin Light Chain Kinase (MLCK), the enzyme responsible for phosphorylating myosin, a key step in muscle contraction.[1]
-
It reduces intracellular calcium (Ca²⁺) concentrations by promoting its sequestration into intracellular stores and reducing its influx into the cell.[1]
-
Furthermore, Reproterol's theophylline component is suggested to inhibit phosphodiesterases (PDEs), the enzymes that degrade cAMP.[3][4] This inhibition leads to a more sustained elevation of intracellular cAMP, potentially enhancing the bronchodilatory effect.[3]
Experimental Protocols
This section details the ex vivo protocol for assessing Reproterol's ability to reverse bronchoconstriction in isolated guinea pig trachea.
Materials and Reagents:
-
Animals: Male Dunkin Hartley guinea pigs (250-350 g).[5]
-
Krebs-Henseleit Buffer (mM): NaCl 118.0, KCl 4.7, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, Glucose 11.0, CaCl₂ 2.5.[5][6]
-
Gases: Carbogen (95% O₂ / 5% CO₂).
-
Spasmogens (Contractile Agents): Histamine dihydrochloride, Carbachol, or Methacholine.[5][6][8]
-
Test Article: Reproterol hydrochloride.
-
Positive Control: Isoprenaline or Salbutamol.
-
Maximal Relaxation Agent: Papaverine (e.g., 100 µM).[5]
-
Equipment: Organ bath system with isometric force transducers, water jacket for temperature control (37°C), aeration tubes, and data acquisition system.
Protocol Steps:
-
Tissue Preparation:
-
Organ Bath Mounting:
-
Mount each tracheal ring on L-shaped stainless steel hooks within an organ bath chamber containing 10-20 mL of Krebs-Henseleit buffer.
-
Maintain the buffer at 37°C and continuously aerate with carbogen gas.[6]
-
Connect the upper hook to an isometric force transducer to record changes in muscle tension.
-
Apply an initial resting tension of 1.0-1.5 grams and allow the tissue to equilibrate for 45-60 minutes.[5][6] During equilibration, wash the tissue with fresh buffer every 15 minutes.
-
-
Induction of Bronchoconstriction:
-
Application of Reproterol:
-
Once a stable contractile tone is achieved, add Reproterol to the organ bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 µM).
-
Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next, higher concentration.
-
-
Data Acquisition and Analysis:
-
Record the tension continuously throughout the experiment.
-
At the end of the concentration-response curve, add a supra-maximal concentration of a standard relaxant like papaverine to achieve 100% relaxation.[5]
-
Express the relaxation at each Reproterol concentration as a percentage of the reversal of the spasmogen-induced tone.
-
Fit the concentration-response data to a three or four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to determine the potency (EC₅₀) and maximum efficacy (Eₘₐₓ).[5]
-
Data Presentation
The following tables present illustrative data for the potency and efficacy of Reproterol in reversing bronchoconstriction induced by different agents, compared to other β2-agonists.
Table 1: Reproterol Potency (EC₅₀) and Efficacy (Eₘₐₓ) Against Different Spasmogens
| Spasmogen (Inducing Agent) | Reproterol EC₅₀ (nM) | Reproterol Eₘₐₓ (% Reversal) |
| Histamine (10 µM) | 8.5 ± 1.2 | 98.2 ± 2.1 |
| Carbachol (1 µM) | 12.3 ± 1.9 | 95.5 ± 3.4 |
| Leukotriene C₄ (100 nM) | 10.1 ± 1.5 | 96.8 ± 2.8 |
Data are presented as mean ± SEM and are for illustrative purposes.
Table 2: Comparative Efficacy of β2-Agonists on Histamine-Induced Contraction
| Compound | Class | Potency (pEC₅₀) | Efficacy (Eₘₐₓ, % Reversal) |
| Reproterol | β2-Agonist / PDE Inhibitor | 8.07 ± 0.06 | 98.2 ± 2.1 |
| Salbutamol | Short-Acting β2-Agonist | 7.50 ± 0.01[8] | 94.6 ± 4.1 |
| Formoterol | Long-Acting β2-Agonist | 10.52 ± 0.04[8] | 99.1 ± 1.5 |
| Isoprenaline | Non-selective β-Agonist | 7.60 ± 0.01[8] | 100.0 ± 0.0 |
pEC₅₀ is the negative logarithm of the EC₅₀ value. Data are presented as mean ± SEM. Values for Salbutamol, Formoterol, and Isoprenaline are adapted from literature for comparison.[8]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Different mechanisms of action of beta2-adrenergic receptor agonists: a comparison of reproterol, fenoterol and salbutamol on monocyte cyclic-AMP and leukotriene B4 production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel relaxant effects of RPL554 on guinea pig tracheal smooth muscle contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological assessment of the duration of action of glycopyrrolate vs tiotropium and ipratropium in guinea-pig and human airways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Studies of Reproterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reproterol is a synthetic sympathomimetic amine with selective β2-adrenergic receptor agonist activity.[1] Its primary pharmacological effect is the relaxation of bronchial smooth muscle, leading to bronchodilation.[2] This makes it a therapeutic candidate for respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD).[3] These application notes provide a comprehensive guide for the preclinical evaluation of reproterol, with a focus on dosage calculation and experimental design in relevant animal models.
Mechanism of Action
Reproterol selectively stimulates β2-adrenergic receptors on the surface of bronchial smooth muscle cells.[2] This activation triggers a signaling cascade involving the Gs protein, leading to the activation of adenylyl cyclase. This enzyme then increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various intracellular targets, ultimately resulting in the relaxation of the airway smooth muscle and bronchodilation.
Caption: Signaling pathway of Reproterol.
Pharmacokinetics in Preclinical Species
Pharmacokinetic studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of reproterol in different animal models. This information is critical for selecting appropriate dose levels and administration routes for efficacy and toxicology studies. A study by Niebch et al. (1977) provides key pharmacokinetic data for reproterol in several preclinical species.[4]
Table 1: Summary of Reproterol Pharmacokinetics in Preclinical Animal Models [4]
| Parameter | Rat | Dog | Rabbit |
| Route of Administration | IV, Oral, Intratracheal | IV, Oral | IV, Oral |
| Oral Absorption | 18% | 18% | 13% |
| Intratracheal Absorption | 90% | - | - |
| Elimination Half-life (Oral) | Rapid (elimination within 2h) | 12.4 h | 70 h |
| Primary Route of Excretion | Fecal (58%) | Renal (57%) | Renal (66%) |
Data extracted from Niebch G, et al. Arzneimittelforschung. 1977.[4]
Dosage Calculation for Efficacy Studies
The primary goal of preclinical efficacy studies is to demonstrate the bronchodilatory effect of reproterol in animal models of airway obstruction. The choice of animal model and the method of inducing bronchoconstriction are critical for obtaining relevant data. Guinea pigs are a commonly used and relevant model for asthma research due to the similarities in their airway physiology to humans.[5][6]
Recommended Starting Doses for Efficacy Studies
Table 2: Estimated Starting Doses for Reproterol Efficacy Studies
| Animal Model | Route of Administration | Estimated Starting Dose Range | Rationale |
| Guinea Pig | Inhalation (aerosol) | 0.1 - 1.0 mg/kg | Based on effective human inhaled dose (1 mg) and high intratracheal absorption in rats.[3][4] Guinea pigs are highly sensitive to bronchoconstrictors. |
| Intravenous | 0.01 - 0.1 mg/kg | Lower starting dose due to direct systemic administration. | |
| Oral | 1 - 10 mg/kg | Higher dose required to compensate for lower oral bioavailability.[4] | |
| Rat | Inhalation (intratracheal) | 0.1 - 1.0 mg/kg | High intratracheal absorption (90%) suggests efficacy at doses similar to inhalation.[4] |
| Intravenous | 0.05 - 0.5 mg/kg | - | |
| Oral | 5 - 20 mg/kg | Based on 18% oral absorption and effective human oral dose (20 mg).[3][4] | |
| Dog | Intravenous | 0.01 - 0.1 mg/kg | Longer half-life suggests that lower or less frequent dosing may be effective.[4] |
| Oral | 1 - 10 mg/kg | Similar oral absorption to rats.[4] |
Note: These are estimated starting doses. Researchers must conduct their own dose-finding studies to establish the effective dose range for their specific experimental conditions.
Experimental Protocol: Evaluation of Bronchodilator Efficacy in Guinea Pigs
This protocol describes a standard method for evaluating the efficacy of reproterol in a guinea pig model of histamine-induced bronchoconstriction.
Animals
-
Male Dunkin-Hartley guinea pigs (300-400 g).
-
Acclimatize animals for at least one week before the experiment.
Materials
-
Reproterol hydrochloride
-
Histamine dihydrochloride
-
Saline (0.9% NaCl)
-
Anesthetic (e.g., urethane)
-
Whole-body plethysmograph
-
Nebulizer
Experimental Procedure
-
Animal Preparation:
-
Anesthetize the guinea pig.
-
Place the animal in the whole-body plethysmograph to measure baseline airway resistance.
-
-
Drug Administration:
-
Administer reproterol or vehicle control via the chosen route (e.g., inhalation, intravenous, or oral) at various doses.
-
-
Bronchoconstriction Challenge:
-
After a predetermined pretreatment time, expose the animal to an aerosolized solution of histamine to induce bronchoconstriction.
-
-
Measurement of Airway Resistance:
-
Continuously monitor and record airway resistance using the plethysmograph.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the histamine-induced increase in airway resistance for each dose of reproterol.
-
Determine the ED50 (the dose that produces 50% of the maximal effect).
-
Caption: Experimental workflow for efficacy testing.
Dosage Calculation for Toxicology Studies
Toxicology studies are essential to determine the safety profile of reproterol. These studies include acute, single-dose toxicity to determine the maximum tolerated dose (MTD) and lethal dose (LD50), and repeat-dose toxicity studies to evaluate potential target organ toxicity after prolonged exposure.
Recommended Doses for Toxicology Studies
Dose selection for toxicology studies should be based on data from efficacy and pharmacokinetic studies. The high dose in repeat-dose studies should ideally produce some evidence of toxicity to identify target organs.
Table 3: Reproterol Acute Toxicity Data and Recommended Doses for Toxicology Studies
| Species | Route of Administration | LD50 | Recommended High Dose for Repeat-Dose Studies (starting point) |
| Mouse | Intravenous | 145 mg/kg | - |
| Rat | Oral | >2000 mg/kg (estimated based on S-1090 study)[7] | 500 - 1000 mg/kg/day |
| Intravenous | >2000 mg/kg (estimated based on S-1090-Na study)[7] | 50 - 100 mg/kg/day | |
| Dog | Oral | Not available | 50 - 100 mg/kg/day |
| Intravenous | Not available | 5 - 10 mg/kg/day |
LD50 data for mouse from German Wikipedia entry for Reproterol. Rat toxicity data estimated from a study on a similar compound.[7]
Note: The high dose for repeat-dose toxicity studies should be determined through dose-range finding studies. The doses provided are suggested starting points and should be adjusted based on observed toxicity.
Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study in Rats
This protocol outlines a 28-day repeat-dose oral toxicity study in rats, a standard requirement for preclinical safety assessment.
Animals
-
Sprague-Dawley rats (young adults, equal numbers of males and females).
-
Acclimatize animals for at least one week.
Materials
-
This compound
-
Vehicle (e.g., water for injection or 0.5% methylcellulose)
-
Standard laboratory animal diet and water.
Experimental Design
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Low dose
-
Group 3: Mid dose
-
Group 4: High dose
-
-
Dose Administration: Administer reproterol or vehicle daily by oral gavage for 28 consecutive days.
-
Satellite Groups: Include satellite groups for toxicokinetic analysis and to assess the reversibility of any observed effects.
Observations and Examinations
-
Clinical Observations: Daily observation for clinical signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examination before and at the end of the study.
-
Hematology and Clinical Chemistry: Blood collection at termination.
-
Urinalysis: Conducted during the last week of the study.
-
Necropsy and Histopathology:
-
Gross necropsy of all animals at termination.
-
Organ weights recorded.
-
Comprehensive histopathological examination of a standard list of tissues from control and high-dose groups, and any gross lesions from other groups.
-
Caption: Workflow for a 28-day repeat-dose toxicity study.
Conclusion
The provided protocols and dosage information serve as a starting point for the preclinical evaluation of reproterol. It is imperative that researchers design their studies in accordance with Good Laboratory Practice (GLP) guidelines and consult relevant regulatory documents. The successful completion of these preclinical studies is a critical step in the development of reproterol as a potential therapeutic agent for respiratory diseases.
References
- 1. topra.org [topra.org]
- 2. In vivo bronchodilator action of a novel K+ channel opener, KC 399, in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repeat Dose Toxicity - Creative Biolabs [creative-biolabs.com]
- 4. Efficacy of reproterol assessed by the acetylcholine provocation test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. intravenous dose toxicity: Topics by Science.gov [science.gov]
Application of Reproterol in Studying G-protein Coupled Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reproterol is a short-acting β2-adrenoreceptor agonist utilized in pharmacological research to investigate the signaling pathways of G-protein coupled receptors (GPCRs), specifically the β2-adrenergic receptor (β2AR).[1] Its unique chemical structure, a combination of a β2-agonist and a theophylline-like moiety, confers a dual mechanism of action: direct stimulation of the β2AR and inhibition of phosphodiesterase (PDE) enzymes.[2] This dual activity makes Reproterol a subject of interest for studying the intricacies of GPCR signaling, particularly the generation of the second messenger cyclic adenosine monophosphate (cAMP).
Upon binding to the β2AR, a canonical GPCR, Reproterol induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. The PDE inhibitory activity of Reproterol further potentiates this signaling cascade by preventing the degradation of cAMP, resulting in a more sustained and amplified signal.[2][4]
Data Presentation
| Functional Efficacy of Reproterol and Other β2-Agonists on cAMP Production | |
| Agonist (at 10⁻⁵ M) | Stimulation of cAMP Production (%) |
| Reproterol | ~128% |
| Fenoterol | ~65% |
| Salbutamol | ~13% |
Data obtained from studies on human monocytes.[5]
| Inhibitory Effect of Reproterol and Salbutamol on Leukotriene B4 (LTB4) Production | |
| Agonist (at 10⁻⁵ M) | Inhibition of LTB4 Production (%) |
| Reproterol | ~49% |
| Salbutamol | ~59% |
Data obtained from studies on human monocytes.[5]
Experimental Protocols
Detailed methodologies for key experiments to study the effects of Reproterol on β2AR signaling are provided below. These are generalized protocols and may require optimization based on the specific cell line and experimental conditions.
Protocol 1: Radioligand Binding Assay to Determine Binding Affinity
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of Reproterol for the β2-adrenergic receptor.
Materials:
-
HEK293 cells stably expressing the human β2-adrenergic receptor
-
Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Radioligand (e.g., [³H]-CGP12177, a β-adrenergic antagonist)
-
Reproterol hydrochloride
-
Non-specific binding control (e.g., Propranolol)
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-β2AR cells to 80-90% confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 25 µL of a fixed concentration of [³H]-CGP12177 (typically at its Kd concentration).
-
Add 25 µL of increasing concentrations of Reproterol (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
For non-specific binding wells, add 25 µL of a high concentration of Propranolol (e.g., 10 µM).
-
For total binding wells, add 25 µL of assay buffer.
-
Add 100 µL of the membrane preparation (containing a defined amount of protein, e.g., 10-20 µg) to each well.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Reproterol concentration.
-
Determine the IC50 value (the concentration of Reproterol that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay to Determine Functional Potency
This protocol measures the ability of Reproterol to stimulate the production of intracellular cAMP.
Materials:
-
CHO-K1 cells stably expressing the human β2-adrenergic receptor
-
Cell culture medium (F-12K Medium, 10% FBS, 1% Penicillin-Streptomycin)
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA and 0.5 mM IBMX, a PDE inhibitor)
-
This compound
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based kits)
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Culture:
-
Seed CHO-K1-β2AR cells in a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.
-
-
cAMP Accumulation Assay:
-
Aspirate the culture medium and wash the cells once with stimulation buffer.
-
Add 50 µL of stimulation buffer to each well and incubate for 30 minutes at 37°C.
-
Add 50 µL of increasing concentrations of Reproterol (e.g., 10⁻¹² M to 10⁻⁵ M) or Forskolin to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the assay kit.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the Reproterol concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of Reproterol that produces 50% of the maximal response) and the Emax (the maximum response).
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this application note.
Caption: Reproterol-β2AR Signaling Pathway
Caption: Radioligand Binding Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Different mechanisms of action of beta2-adrenergic receptor agonists: a comparison of reproterol, fenoterol and salbutamol on monocyte cyclic-AMP and leukotriene B4 production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. daig.leiner-wolff.de [daig.leiner-wolff.de]
- 5. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Reproterol as a Positive Control in Bronchodilator Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reproterol is a synthetic short-acting β2-adrenergic receptor agonist used clinically in the management of asthma and other obstructive airway diseases.[1][2] Its established mechanism of action and consistent bronchodilatory effects make it an excellent positive control for in vitro and ex vivo screening assays aimed at identifying novel bronchodilator candidates. These application notes provide detailed protocols for utilizing reproterol in two common assay formats: a cell-based cyclic adenosine monophosphate (cAMP) assay and an isolated tracheal ring tissue bath assay.
Mechanism of Action: Reproterol primarily exerts its effect through the stimulation of β2-adrenergic receptors on the surface of airway smooth muscle cells.[3] This interaction activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[3][4] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various intracellular targets, ultimately resulting in the relaxation of the airway smooth muscle and bronchodilation.[3] Notably, reproterol is a chemical combination of a β2-agonist (orciprenaline) and a phosphodiesterase (PDE) inhibitor (a theophylline derivative), which may contribute to a more pronounced increase in cAMP by preventing its degradation.[5][6]
Data Presentation
| Compound | Assay Type | Species/Cell Line | Key Parameter | Value | Reference |
| Reproterol | cAMP Production | Human Monocytes | % cAMP Increase (at 10⁻⁵ M) | ~128% | [6] |
| Salbutamol | cAMP Production | Human Monocytes | % cAMP Increase (at 10⁻⁵ M) | ~13% | [6] |
| Fenoterol | cAMP Production | Human Monocytes | % cAMP Increase (at 10⁻⁵ M) | ~65% | [6] |
| Formoterol | Tracheal Ring Relaxation | Guinea Pig | -log EC50 (M) | 9.32 | [7] |
| Salbutamol | Tracheal Ring Relaxation | Guinea Pig | -log EC50 (M) | 7.82 | [7] |
| Isoprenaline | Adenylyl Cyclase Activity | Trachea/Bronchi | Potency Comparison | More potent than Reproterol | [4] |
Signaling Pathway
The signaling cascade initiated by reproterol binding to the β2-adrenergic receptor is a well-characterized pathway crucial for bronchodilation.
Caption: Reproterol's dual mechanism of action.
Experimental Protocols
Cell-Based cAMP Assay (HTRF Format)
This protocol describes a homogenous time-resolved fluorescence (HTRF) assay to measure intracellular cAMP levels in response to β2-adrenergic receptor stimulation.
Experimental Workflow:
Caption: Workflow for a cell-based cAMP HTRF assay.
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently expressing the human β2-adrenergic receptor.
-
Cell culture medium (e.g., DMEM/F12) with supplements.
-
Phosphate-buffered saline (PBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Reproterol hydrochloride.
-
Test compounds.
-
384-well low-volume white plates.
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. On the day of the assay, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution. Resuspend the cells in assay buffer at a predetermined optimal concentration.
-
Compound Preparation: Prepare serial dilutions of reproterol (e.g., from 10 µM to 0.1 nM) and test compounds in the assay buffer.
-
Assay Plate Setup:
-
Dispense cells into the wells of the 384-well plate.
-
Add the diluted reproterol, test compounds, or vehicle control to the respective wells.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Reagent Addition: Add the HTRF cAMP-d2 and anti-cAMP cryptate reagents to all wells as per the manufacturer's instructions.
-
Second Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio and plot the concentration-response curves. Determine the EC50 value for reproterol and the test compounds.
Isolated Guinea Pig Tracheal Ring Assay
This ex vivo assay measures the direct relaxant effect of compounds on pre-contracted airway smooth muscle.
Experimental Workflow:
Caption: Workflow for an isolated tracheal ring assay.
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Krebs-Henseleit solution.
-
Methacholine or other contractile agents (e.g., histamine).
-
This compound.
-
Test compounds.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and immediately dissect the trachea. Place the trachea in cold Krebs-Henseleit solution. Carefully clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.
-
Mounting: Suspend each tracheal ring between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Equilibration: Apply an optimal resting tension (e.g., 1 g) and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Contraction: Induce a stable, submaximal contraction of the tracheal rings using a contractile agent such as methacholine (e.g., 1 µM).
-
Compound Addition: Once a stable contraction plateau is reached, add cumulative concentrations of reproterol or test compounds to the organ bath at appropriate time intervals to allow the relaxation response to stabilize.
-
Data Acquisition: Continuously record the isometric tension throughout the experiment.
-
Data Analysis: Express the relaxation as a percentage of the pre-induced contraction. Plot the concentration-response curves and determine the EC50 values.
Conclusion
Reproterol serves as a reliable and effective positive control in a variety of in vitro and ex vivo bronchodilator screening assays. Its well-defined mechanism of action through the β2-adrenergic receptor and subsequent cAMP signaling provides a robust benchmark for the evaluation of novel therapeutic candidates. The protocols outlined in these application notes offer standardized methods for incorporating reproterol into screening workflows, ensuring the generation of high-quality, reproducible data for drug discovery and development programs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. In vitro effects of reproterol upon tracheo- bronchial, cardiac and cerebral adenylcyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Different mechanisms of action of beta2-adrenergic receptor agonists: a comparison of reproterol, fenoterol and salbutamol on monocyte cyclic-AMP and leukotriene B4 production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salmeterol, formoterol, and salbutamol in the isolated guinea pig trachea: differences in maximum relaxant effect and potency but not in functional antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing Reproterol precipitation in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Reproterol in experimental solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory procedures.
Frequently Asked Questions (FAQs)
Q1: I dissolved Reproterol hydrochloride in my cell culture medium, and it precipitated. What could be the cause?
A1: this compound, while more water-soluble than its free base, can still precipitate in aqueous solutions like cell culture media. Several factors can contribute to this:
-
Concentration: The concentration of Reproterol may have exceeded its solubility limit in your specific medium at the given temperature.
-
Temperature: A decrease in temperature can significantly lower the solubility of Reproterol, causing it to precipitate out of the solution. This is especially common when moving solutions from a warmer incubator to a cooler laminar flow hood.
-
pH of the Medium: The pH of your cell culture medium can influence the charge state of Reproterol and its interaction with other components, potentially leading to precipitation.
-
Media Components: Certain components in the cell culture medium, such as salts and proteins, can interact with Reproterol and reduce its solubility.
Q2: What is the best way to prepare a Reproterol solution for my experiments to avoid precipitation?
A2: The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental solution.
-
Prepare a Stock Solution: Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) at a high concentration (e.g., 10 mM). Reproterol has good solubility in DMSO.
-
Warm the Aqueous Solution: Gently warm your experimental buffer or cell culture medium to 37°C.
-
Dilute the Stock Solution: While gently vortexing or swirling the warmed aqueous solution, add the required volume of the DMSO stock solution to achieve your desired final concentration. This gradual dilution into a warm solution helps to prevent localized high concentrations that can lead to precipitation.
Q3: My Reproterol solution has already precipitated. Is there any way to redissolve it?
A3: If precipitation has already occurred, you can try to redissolve the Reproterol by gentle heating and sonication. Place the vial or tube containing the solution in a 37°C water bath and sonicate for 5-10 minutes. However, be aware that repeated heating and cooling cycles may affect the stability of the compound. It is always best to prepare fresh solutions whenever possible.
Q4: How should I store my Reproterol stock solution?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO can be stored at -80°C for up to one year.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding Reproterol to aqueous buffer/medium. | Concentration exceeds solubility limit. | Prepare a stock solution in DMSO and dilute it into the aqueous solution as described in the protocol below. |
| Low temperature of the aqueous solution. | Warm the buffer or medium to 37°C before adding the Reproterol stock solution.[1] | |
| Solution becomes cloudy over time or after storage at 4°C. | Temperature-dependent precipitation. | Store the solution at room temperature for short-term use if stability allows, or prepare it fresh before each experiment. If refrigeration is necessary, allow the solution to fully equilibrate to room temperature or 37°C and check for any precipitate before use. |
| Instability of Reproterol in the specific buffer or medium. | The stability of some β-agonists can be medium-dependent.[2] Consider preparing the solution in a simpler buffer (e.g., PBS) if your experimental design allows, or evaluate the stability of Reproterol in your specific medium over time. | |
| Precipitate does not dissolve even with heating and sonication. | The concentration is far too high for the chosen solvent system. | Re-evaluate the required concentration for your experiment. It may be necessary to use a lower concentration or a different solvent system if permissible. |
Data Presentation
Table 1: Predicted Physicochemical Properties of Reproterol and its Hydrochloride Salt
| Property | Reproterol | This compound | Source |
| Molecular Formula | C₁₈H₂₃N₅O₅ | C₁₈H₂₄ClN₅O₅ | [3][4] |
| Molecular Weight | 389.41 g/mol | 425.87 g/mol | [3][4] |
| Predicted Water Solubility | Not Available | 2.88 mg/mL | DrugBank Online |
| pKa (Strongest Acidic) | 8.84 | 8.84 | DrugBank Online |
| pKa (Strongest Basic) | 9.66 | 9.66 | DrugBank Online |
Note: The water solubility value is a prediction and may vary based on experimental conditions such as pH and temperature.
Experimental Protocols
Protocol for Preparing a Stable Reproterol Solution for Cell Culture
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the mass of this compound needed to prepare your desired volume of a 10 mM stock solution (Molecular Weight = 425.87 g/mol ).
-
Aseptically weigh the this compound powder and place it in a sterile tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. This is your stock solution.
-
-
Prepare the Working Solution:
-
Pre-warm your cell culture medium to 37°C in a water bath or incubator.
-
Calculate the volume of the 10 mM DMSO stock solution needed to achieve your desired final concentration in the cell culture medium.
-
In a sterile tube, add the required volume of the pre-warmed cell culture medium.
-
While gently vortexing the medium, add the calculated volume of the Reproterol stock solution dropwise.
-
Continue to vortex for a few seconds to ensure homogeneity.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.
-
Mandatory Visualizations
Caption: A troubleshooting flowchart for addressing Reproterol precipitation.
Caption: The β2-adrenergic receptor signaling pathway activated by Reproterol.
Caption: Workflow for preparing stable Reproterol solutions.
References
Technical Support Center: Optimizing Reproterol Concentration for Maximum Bronchodilation In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing Reproterol concentration for achieving maximum bronchodilation in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Reproterol in inducing bronchodilation?
Reproterol is a selective beta-2 adrenergic agonist.[1] Its primary mechanism involves stimulating beta-2 adrenergic receptors on the surface of airway smooth muscle cells.[2] This activation triggers a signaling cascade that leads to the relaxation of these muscle cells and subsequent bronchodilation.[2]
Q2: What is the typical concentration range for Reproterol in in vitro bronchodilation assays?
The optimal concentration of Reproterol can vary depending on the specific experimental model (e.g., isolated tracheal rings, cultured airway smooth muscle cells) and the species. However, based on available literature, concentrations in the nanomolar (nM) to micromolar (µM) range are typically effective. It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How long should I incubate the tissue or cells with Reproterol?
The incubation time required to observe a maximal bronchodilatory effect can vary. For isolated tissue preparations, a cumulative concentration-response curve is often generated, with each concentration being added after the response to the previous one has stabilized. For cultured cells, incubation times can range from minutes to hours. It is advisable to perform a time-course experiment to determine the optimal incubation period for your assay.
Q4: Can I use Reproterol in combination with other bronchodilators?
Yes, in vitro studies can be designed to investigate the synergistic or additive effects of Reproterol with other classes of bronchodilators, such as muscarinic antagonists or phosphodiesterase inhibitors. Such studies can provide valuable insights into potential combination therapies for respiratory diseases.
Troubleshooting Guides
This section addresses common issues encountered during in vitro bronchodilation experiments with Reproterol.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak bronchodilatory response to Reproterol | 1. Tissue/Cell Viability: The isolated tissue or cultured cells may have lost viability. 2. Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization. 3. Incorrect Drug Concentration: The concentration of Reproterol may be too low. 4. Issues with Contractile Agent: The concentration of the contractile agent (e.g., methacholine, histamine) may be too high, making it difficult to achieve relaxation. | 1. Check Viability: Ensure proper tissue handling and cell culture techniques. Test the response to a known relaxing agent (e.g., forskolin) to confirm viability. 2. Minimize Exposure: Avoid prolonged exposure to high concentrations of agonists. Ensure adequate washout periods between drug applications in isolated tissue experiments. 3. Concentration-Response Curve: Perform a full concentration-response curve to identify the optimal concentration range. 4. Optimize Contractile Agent Concentration: Use a concentration of the contractile agent that produces a submaximal, stable contraction (typically EC50 to EC80). |
| High variability between replicate experiments | 1. Inconsistent Tissue Preparation: Variations in the size or preparation of isolated tracheal rings. 2. Inconsistent Cell Seeding Density: Variations in the number of cells seeded per well in culture plates. 3. Pipetting Errors: Inaccurate dilution or addition of Reproterol or other reagents. 4. Temperature/pH Fluctuations: Instability in the organ bath or incubator conditions. | 1. Standardize Preparation: Use a consistent method for preparing tracheal rings to ensure uniform size and minimize tissue damage. 2. Standardize Seeding: Ensure a consistent cell seeding density across all wells and plates. 3. Calibrate Pipettes: Regularly calibrate pipettes and use proper pipetting techniques. 4. Monitor Conditions: Continuously monitor and maintain stable temperature and pH in the experimental setup. |
| Unexpected contraction in response to Reproterol | 1. Drug Purity/Degradation: The Reproterol stock solution may be contaminated or degraded. 2. Off-Target Effects: At very high concentrations, some drugs may exhibit off-target effects. | 1. Use Fresh Stock: Prepare fresh stock solutions of Reproterol and store them appropriately. Verify the purity of the compound if possible. 2. Stay within Optimal Range: Use concentrations within the established effective range determined from your concentration-response curve. |
Data Presentation
Table 1: Hypothetical Concentration-Response Data for Reproterol-induced Relaxation of Pre-contracted Guinea Pig Tracheal Rings
| Reproterol Concentration (M) | % Relaxation (Mean ± SEM) |
| 1 x 10⁻⁹ | 15.2 ± 2.1 |
| 1 x 10⁻⁸ | 45.8 ± 3.5 |
| 1 x 10⁻⁷ | 78.3 ± 4.2 |
| 1 x 10⁻⁶ | 95.1 ± 2.8 |
| 1 x 10⁻⁵ | 98.6 ± 1.9 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary based on experimental conditions.
Table 2: Key Parameters for In Vitro Bronchodilation Assays
| Parameter | Description | Typical Value/Range |
| EC₅₀ | The concentration of an agonist that produces 50% of the maximal response. | Varies by tissue and species. |
| Eₘₐₓ | The maximum relaxation response achievable with the agonist. | Typically expressed as a percentage of the pre-contraction. |
| pA₂ | A measure of the potency of a competitive antagonist. | Not applicable for agonists like Reproterol. |
Experimental Protocols
Protocol 1: Isolated Tracheal Ring Assay for Bronchodilation
This protocol describes a common method for assessing the bronchodilatory effects of Reproterol on isolated airway tissue.
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and carefully dissect the trachea.
-
Place the trachea in cold, oxygenated Krebs-Henseleit buffer.
-
Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.
-
-
Mounting the Tissue:
-
Suspend each tracheal ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O₂ and 5% CO₂.
-
Connect one hook to a fixed point and the other to an isometric force transducer to record changes in tension.
-
Apply an optimal resting tension (typically 1-1.5 g) and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.
-
-
Inducing Contraction:
-
Induce a stable, submaximal contraction using a contractile agent such as methacholine or histamine (e.g., 1 µM methacholine).
-
-
Concentration-Response Curve:
-
Once the contraction is stable, add Reproterol cumulatively to the organ bath in increasing concentrations (e.g., from 1 nM to 10 µM).
-
Allow the response to each concentration to stabilize before adding the next.
-
Record the relaxation at each concentration as a percentage of the pre-induced contraction.
-
-
Data Analysis:
-
Plot the percentage of relaxation against the logarithm of the Reproterol concentration to generate a concentration-response curve.
-
Calculate the EC₅₀ and Eₘₐₓ values from this curve.
-
Visualizations
Caption: Reproterol signaling pathway leading to bronchodilation.
Caption: Workflow for isolated tracheal ring bronchodilation assay.
References
Troubleshooting tachyphylaxis in long-term Reproterol exposure studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering tachyphylaxis in long-term Reproterol exposure studies.
Frequently Asked Questions (FAQs)
Q1: What is Reproterol and how does it work?
Reproterol is a short-acting β2-adrenergic receptor (β2AR) agonist used as a bronchodilator for treating asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] It selectively binds to β2-adrenergic receptors on the smooth muscle of the airways.[1][2] This binding activates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP activates protein kinase A (PKA), leading to the phosphorylation of various proteins that ultimately results in the relaxation of bronchial smooth muscle and bronchodilation.[1]
Q2: What is tachyphylaxis and why is it a concern in long-term Reproterol studies?
Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug following repeated administration.[4][5] In the context of long-term Reproterol exposure, tachyphylaxis can lead to a reduced bronchodilatory effect, which is a significant concern for its therapeutic efficacy.[4][6] This desensitization of the β2-adrenergic receptors is a key area of investigation in drug development and respiratory research.[4][6]
Q3: What is the primary molecular mechanism behind Reproterol-induced tachyphylaxis?
The primary mechanism involves the desensitization of the β2-adrenergic receptor. Upon prolonged stimulation by Reproterol, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the β2AR.[7][8] This phosphorylation promotes the binding of β-arrestin proteins to the receptor.[8] The binding of β-arrestin sterically hinders the coupling of the receptor to its G protein (Gs), thereby uncoupling it from downstream signaling and leading to a diminished response (desensitization).[7][8] β-arrestin also targets the receptor for internalization into clathrin-coated vesicles.[8]
Troubleshooting Guides
Problem 1: No significant decrease in cAMP levels observed after prolonged Reproterol exposure in our cell-based assay.
-
Possible Cause 1: Insufficient Reproterol concentration or exposure time.
-
Troubleshooting Step: Verify that the concentration of Reproterol used is sufficient to induce desensitization. Perform a dose-response and time-course experiment to determine the optimal conditions for observing tachyphylaxis in your specific cell line.
-
-
Possible Cause 2: Cell line has low expression of GRKs or β-arrestin.
-
Troubleshooting Step: Assess the endogenous expression levels of GRK2, GRK3, GRK5, GRK6, and β-arrestin 1/2 in your cell line via Western blot. Consider transfecting cells with these proteins if expression is low.
-
-
Possible Cause 3: Issues with the adenylyl cyclase activity assay.
-
Troubleshooting Step: Review your assay protocol. Ensure that all reagents, including ATP and phosphodiesterase inhibitors (e.g., IBMX), are fresh and used at the correct concentrations.[9] Include appropriate controls, such as a forskolin-stimulated control to directly activate adenylyl cyclase and a control with a non-desensitizing agonist if available.
-
Problem 2: Inconsistent results in β2AR receptor binding assays.
-
Possible Cause 1: Problems with membrane preparation.
-
Troubleshooting Step: Ensure that the membrane preparation is of high quality and free of contaminating proteases. Perform all steps on ice and use protease inhibitors throughout the procedure.
-
-
Possible Cause 2: Radioligand degradation or improper handling.
-
Troubleshooting Step: Use a fresh aliquot of the radioligand and avoid repeated freeze-thaw cycles. Ensure that the specific activity of the radioligand is accurately determined.
-
-
Possible Cause 3: Inappropriate assay conditions.
-
Troubleshooting Step: Optimize incubation time and temperature to ensure equilibrium is reached. Verify that the buffer composition and pH are optimal for receptor binding. Non-specific binding should be determined in the presence of a high concentration of a non-labeled competitor (e.g., propranolol).[10]
-
Problem 3: No observable increase in GRK or β-arrestin translocation to the membrane in response to Reproterol.
-
Possible Cause 1: Insufficient agonist stimulation.
-
Troubleshooting Step: As with cAMP assays, confirm that the Reproterol concentration and stimulation time are adequate to promote GRK/β-arrestin interaction with the receptor.
-
-
Possible Cause 2: Poor antibody quality for Western blotting or immunofluorescence.
-
Troubleshooting Step: Validate your primary antibodies for specificity and optimal dilution. Include positive and negative controls in your experiments. For Western blotting, consider using cell lines with known overexpression or knockout of the target protein for validation.[11]
-
-
Possible Cause 3: Subcellular fractionation was not successful.
-
Troubleshooting Step: When performing subcellular fractionation to separate membrane and cytosolic components, verify the purity of your fractions using protein markers specific to each compartment (e.g., Na+/K+-ATPase for the plasma membrane and GAPDH for the cytosol).
-
Quantitative Data Summary
Table 1: Expected Changes in Key Parameters Following Long-Term β2-Agonist Exposure
| Parameter | Expected Change | Typical Magnitude of Change |
| β2-Adrenergic Receptor Density (Bmax) | Decrease | 20-50% |
| Ligand Binding Affinity (Kd) | No significant change or slight increase | < 2-fold |
| Maximal cAMP Response (Emax) | Decrease | 30-70% |
| EC50 for Agonist-stimulated cAMP production | Increase (rightward shift) | 2-5 fold |
| GRK Expression/Activity | Increase | 1.5-3 fold |
| β-arrestin Translocation to Membrane | Increase | 2-4 fold |
Note: These are generalized expected changes based on studies of β2-agonists. The exact magnitude of change can vary depending on the specific agonist, cell type, exposure duration, and experimental conditions.
Key Experimental Protocols
Adenylyl Cyclase Activity Assay
This protocol is adapted from methods used to measure cAMP production in response to GPCR activation.[12][13][14]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293 expressing β2AR) in 24-well plates and grow to 80-90% confluency.
-
To induce tachyphylaxis, treat cells with the desired concentration of Reproterol for the specified duration (e.g., 10 µM for 24 hours). Control cells should be treated with vehicle.
-
-
Assay Procedure:
-
Wash cells once with pre-warmed PBS.
-
Pre-incubate cells for 10-15 minutes at 37°C in assay buffer (e.g., Krebs-Ringer-HEPES buffer) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Stimulate cells with various concentrations of Reproterol (or another β2-agonist) for 10-15 minutes at 37°C. Include a positive control such as 10 µM Forskolin to directly activate adenylyl cyclase.
-
Terminate the reaction by aspirating the medium and lysing the cells with 0.1 M HCl.
-
-
cAMP Quantification:
-
Quantify intracellular cAMP levels in the cell lysates using a commercially available cAMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
Normalize cAMP levels to the protein concentration of each sample.
-
Radioligand Receptor Binding Assay
This protocol is a general guide for a competitive binding assay to determine receptor density (Bmax) and binding affinity (Kd).[10][15][16]
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of membrane protein (e.g., 10-20 µg) to each well.
-
Add a fixed concentration of a radiolabeled β2AR antagonist (e.g., [3H]-CGP12177 or [125I]-Iodocyanopindolol).
-
Add increasing concentrations of a competing unlabeled ligand (e.g., Reproterol or propranolol).
-
To determine non-specific binding, include wells with the radioligand and a high concentration of an unlabeled antagonist (e.g., 10 µM propranolol).
-
Incubate at a set temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Ki or IC50 of the competing ligand. For saturation binding, vary the radioligand concentration to determine Kd and Bmax.
-
Western Blot for GRK and β-arrestin
This protocol outlines the general steps for detecting changes in protein expression or translocation.[11][17][18]
-
Sample Preparation:
-
For total protein expression, lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
For translocation studies, perform subcellular fractionation to separate membrane and cytosolic fractions.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size by running them on a polyacrylamide gel (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-GRK2 or anti-β-arrestin 2) at the optimal dilution overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH for total lysates or Na+/K+-ATPase for membrane fractions).
-
Visualizations
References
- 1. What is the mechanism of Reproterol Hydrochloride? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. [Long-term therapy with beta-2 mimetics: role of tachyphylaxis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biased β-agonists may provide better control of asthma and other obstructive lung diseases, drug discovery study shows - USF Health NewsUSF Health News [hscweb3.hsc.usf.edu]
- 7. Desensitization of the isolated beta 2-adrenergic receptor by beta-adrenergic receptor kinase, cAMP-dependent protein kinase, and protein kinase C occurs via distinct molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. revvity.com [revvity.com]
- 11. Suitability of GRK Antibodies for Individual Detection and Quantification of GRK Isoforms in Western Blots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.6. Determination of Membrane Adenylate Cyclase Activity [bio-protocol.org]
- 13. A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 17. embopress.org [embopress.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Reproterol in Cardiac Tissue Models
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the use of Reproterol in cardiac tissue models. The focus is on understanding, identifying, and minimizing unintended cardiovascular effects during in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Reproterol?
Reproterol is a short-acting β2-adrenoreceptor agonist used primarily as a bronchodilator for treating asthma.[1][2] Its therapeutic effect stems from its ability to stimulate β2-adrenergic receptors on the smooth muscle of airways.[3] This activation triggers a signaling cascade involving the enzyme adenylyl cyclase, which increases intracellular levels of cyclic adenosine monophosphate (cAMP).[3] Elevated cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various proteins that ultimately cause smooth muscle relaxation and bronchodilation.[3]
Notably, Reproterol is a compound synthesized from orciprenaline (a beta-agonist) and theophylline (a xanthine derivative).[4] This unique structure suggests it may have a dual mechanism of action, not only stimulating adenylyl cyclase but also potentially inhibiting phosphodiesterase (PDE), the enzyme that degrades cAMP.[4][5] This dual action could lead to a more pronounced increase in cAMP compared to other β2-agonists.[4]
Q2: Why are cardiac off-target effects a concern with a β2-selective agonist like Reproterol?
While Reproterol is selective for the β2-adrenoceptor, cardiac tissue expresses both β1 and β2-adrenoceptors. The primary off-target concern is the unintended stimulation of these receptors in cardiomyocytes. At higher concentrations, the selectivity of Reproterol may diminish, leading to the activation of β1-adrenoceptors, which are predominant in the heart and strongly regulate heart rate and contractility.
Furthermore, even selective stimulation of the cardiac β2-adrenoceptors can elicit physiological responses. Sustained overstimulation of any β-adrenergic receptor in the heart has been linked to adverse effects, including biochemical and physiological alterations that can lead to cardiac remodeling and fibrosis.[6][7] Therefore, researchers may observe unintended chronotropic (heart rate), inotropic (contractile force), or pro-arrhythmic effects in their cardiac models.
Q3: What are the recommended strategies to proactively minimize Reproterol's off-target cardiac effects in in vitro studies?
Minimizing off-target effects is crucial for accurately assessing the therapeutic potential and safety profile of a compound. The following strategies are recommended:
-
Strategy 1: Precise Dose-Response Analysis: Conduct a thorough dose-response study to identify the lowest possible concentration of Reproterol that elicits the desired on-target effect (if applicable in the model) while minimizing cardiac effects. This helps establish a therapeutic window. Some studies have shown Reproterol to be well-tolerated without significant cardiovascular changes at therapeutic doses.[8][9]
-
Strategy 2: Utilize Advanced Cardiac Models: Traditional non-human models may not fully recapitulate human cardiac physiology. The use of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and 3D engineered cardiac tissues (ECTs) is highly recommended.[10][11][12] These models provide a more physiologically relevant platform for assessing cardiotoxicity and can better predict human responses.[11][13]
-
Strategy 3: Isolate β2-Receptor Effects with a β1-Antagonist: To confirm that observed cardiac effects are mediated by the β2-receptor, experiments can be performed in the presence of a selective β1-adrenoceptor antagonist (e.g., metoprolol). This co-administration allows for the specific investigation of β2-adrenoceptor signaling in the cardiac context.
-
Strategy 4: Use Appropriate Control Compounds: Compare the effects of Reproterol against other β2-agonists with varying selectivity and cardiac safety profiles, such as salbutamol, fenoterol, and terbutaline.[14] This comparative analysis can help contextualize the off-target effects of Reproterol.
Troubleshooting Guide
Issue: I'm observing unexpected pro-arrhythmic events or excessive contractility in my cardiac model after applying Reproterol.
This is a common issue when testing β-adrenergic compounds on cardiac tissue. Follow this troubleshooting workflow to diagnose the potential cause.
Caption: Troubleshooting workflow for unexpected cardiotoxicity.
Quantitative Data Summary
The following tables summarize comparative data from published studies to provide context for Reproterol's effects relative to other common β-agonists.
Table 1: Comparative Effects of Beta-Agonists on Cardiac Function and Mitochondrial ATP Synthesis in Isolated Rat Hearts. (Data summarized from a study on isolated working rat hearts under hypoxic conditions followed by reoxygenation.[14])
| Compound | Concentration (µmol/g heart tissue) | Change in Aortic Flow During Reoxygenation (vs. Control) | Change in Mitochondrial ATP Synthesis (vs. Control) |
| Reproterol | 10 | +25% to +30% | Increased |
| Fenoterol | 1 | Decreased | Decreased |
| Salbutamol | 1 | Decreased | No significant change reported |
| Terbutaline | 0.01 - 0.1 | Decreased | Decreased by 50% (at 0.0005 µmol) |
Table 2: Comparative Effects of Beta-Agonists on cAMP Production in Human Monocytes. (Data summarized from a study on cultured human monocytes.[4])
| Compound | Concentration (M) | Stimulation of cAMP Production (vs. Control) |
| Reproterol | 10⁻⁵ | +128% |
| Fenoterol | 10⁻⁵ | +65% |
| Salbutamol | 10⁻⁵ | +13% |
Key Experimental Protocols
Protocol 1: Assessment of Contractile Function in Human iPSC-Cardiomyocytes (hiPSC-CMs)
This protocol outlines a method for quantifying the inotropic effects of Reproterol using video microscopy and contractility analysis software.
Objective: To measure changes in hiPSC-CM contraction velocity, amplitude, and frequency in response to Reproterol.
Materials:
-
Mature, spontaneously beating hiPSC-CMs cultured on glass-bottom plates.
-
Culture medium (e.g., RPMI with B27 supplement).
-
Reproterol stock solution (e.g., 10 mM in DMSO).
-
Tyrode's solution or appropriate assay buffer.
-
Inverted microscope with environmental chamber (37°C, 5% CO₂).
-
High-speed camera.
-
Contractility analysis software (e.g., IonOptix, Pulse, or open-source alternatives).
Methodology:
-
Baseline Recording:
-
Place the hiPSC-CM culture plate on the microscope stage and allow it to equilibrate for 15-20 minutes in the environmental chamber.
-
Identify a stable, synchronously beating monolayer of cells.
-
Record a baseline video (e.g., 30-60 seconds) of the contracting cells at a high frame rate (≥60 fps).
-
-
Compound Application:
-
Prepare serial dilutions of Reproterol in pre-warmed assay buffer to achieve the desired final concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully aspirate the existing medium from the well and gently add the Reproterol-containing buffer or vehicle control.
-
Incubate for a predetermined time (e.g., 15-30 minutes) to allow for a full response.
-
-
Post-Treatment Recording:
-
Record a second video of the same cell area under the same conditions as the baseline recording.
-
-
Data Acquisition and Analysis:
-
Import the video files into the contractility analysis software.
-
The software will track pixel displacement or motion vectors to generate contractility traces.
-
From these traces, quantify key parameters:
-
Beating Frequency (Hz): Rate of contractions.
-
Contraction Velocity (µm/s): Speed of the shortening phase.
-
Relaxation Velocity (µm/s): Speed of the relaxation phase.
-
Contraction Amplitude (µm): Magnitude of displacement.
-
-
-
Interpretation:
-
Compare the parameters from the Reproterol-treated wells to the baseline and vehicle control wells. A significant increase in contraction velocity and amplitude would indicate a positive inotropic off-target effect.
-
Signaling Pathways and Workflows
Caption: Reproterol's dual signaling pathway in a cardiomyocyte.
Caption: Experimental workflow for evaluating off-target effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Reproterol Hydrochloride? [synapse.patsnap.com]
- 4. daig.leiner-wolff.de [daig.leiner-wolff.de]
- 5. [PDF] Different mechanisms of action of beta2-adrenergic receptor agonists: a comparison of reproterol, fenoterol and salbutamol on monocyte cyclic-AMP and leukotriene B4 production in vitro. | Semantic Scholar [semanticscholar.org]
- 6. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effects of the new brondilatator reproterol on the cardiac function during treatment of bronchial asthma and chronic obstructive bronchitis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bronchial and cardiovascular responses to inhaled reproterol in asthmatics: a double-blind placebo controlled dose-response study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. An in vitro Model for Identifying Cardiac Side-Effects of Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Advancing functional engineered cardiac tissues toward a preclinical model of human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. beta-agonistic bronchodilators: comparison of dose/response in working rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in experimental results with Reproterol Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Reproterol Hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address variability in your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vitro experiments with this compound.
Q1: Why am I seeing a lower than expected potency (higher EC₅₀) for Reproterol in my cell-based assay?
A1: Several factors can contribute to a perceived decrease in Reproterol potency. Consider the following:
-
Cell Line and Receptor Expression: The expression level of the β₂-adrenergic receptor can vary significantly between different cell lines and even within the same cell line at different passage numbers. Lower receptor density will generally lead to a rightward shift in the dose-response curve. It is recommended to use cells with confirmed and consistent β₂-adrenergic receptor expression.
-
Cell Passage Number: Continuous cell culture can lead to changes in cellular characteristics, including receptor expression and signaling efficiency. High-passage number cells may exhibit altered responses to stimuli compared to low-passage cells. It is advisable to use cells within a defined, low-passage number range for all experiments.
-
Agonist Degradation: this compound, like other catecholamines, can be susceptible to oxidation in aqueous solutions, especially at neutral or alkaline pH and in the presence of oxygen and metal ions.[1] Prepare fresh solutions of Reproterol for each experiment and consider the use of antioxidants like ascorbic acid in your assay buffer if degradation is suspected.[1]
-
Serum Interference: Components in serum can sometimes interfere with ligand binding or downstream signaling assays.[2][3] If you are observing inconsistent results, consider reducing the serum concentration or performing a serum starvation step before stimulating the cells.[2]
Q2: My maximal response to Reproterol is decreasing over time or with repeated experiments. What could be the cause?
A2: This phenomenon is likely due to receptor desensitization or tachyphylaxis, a common feature of G-protein coupled receptors (GPCRs) like the β₂-adrenergic receptor.[4][5]
-
Receptor Desensitization: Prolonged or repeated exposure to an agonist can lead to the uncoupling of the receptor from its G-protein, followed by receptor internalization (sequestration from the cell surface) and eventually downregulation (degradation of the receptor).[5][6] This reduces the number of available receptors to respond to subsequent agonist stimulation.
-
Experimental Design: To minimize desensitization, avoid prolonged pre-incubation with Reproterol unless it is the variable being studied. Ensure complete removal of the agonist between treatments in wash steps. If studying desensitization, time-course experiments are crucial.
Q3: I am observing high background signal in my cAMP assay. How can I reduce it?
A3: High background in a cAMP assay can obscure the signal from Reproterol stimulation. Here are some potential causes and solutions:
-
Endogenous Agonists in Serum: Serum can contain catecholamines or other substances that activate adenylyl cyclase, leading to elevated basal cAMP levels.[2] Performing the assay in serum-free media or after a period of serum starvation can help reduce this background.[2]
-
Constitutive Receptor Activity: Some cell lines may exhibit constitutive (agonist-independent) activity of the β₂-adrenergic receptor, leading to a high basal cAMP level. This can be more pronounced in systems with very high receptor expression.
-
Cell Health: Stressed or unhealthy cells may have dysregulated signaling pathways, contributing to higher background. Ensure your cells are healthy and in the logarithmic growth phase.
Q4: The variability between replicate wells in my assay is high. How can I improve consistency?
A4: High variability can be frustrating and can mask real experimental effects. Here are some areas to focus on:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of Reproterol and dispensing small volumes.
-
Cell Plating Density: Inconsistent cell numbers per well will lead to variable results. Ensure a homogenous cell suspension and use a consistent plating technique. Cellular density is a known parameter that can affect signal amplitude.
-
Edge Effects: In multi-well plates, the outer wells can be prone to evaporation, leading to changes in reagent concentration. To mitigate this, consider not using the outermost wells for experimental data or filling the surrounding empty wells with sterile water or PBS.
-
Reagent Mixing: Ensure all reagents, including the cell suspension and Reproterol solutions, are thoroughly mixed before dispensing.
Data on Factors Influencing Variability
The following tables summarize how different experimental parameters can influence the outcomes of studies with β₂-adrenergic agonists like Reproterol. While specific data for Reproterol is limited in the public domain, the principles derived from studies with other β₂-agonists are presented here to guide experimental design and troubleshooting.
Table 1: Influence of Cell Line on β₂-Agonist Potency
| Cell Line | Receptor System | Agonist | Potency (pEC₅₀) | Efficacy (% of Isoproterenol max) | Reference |
| U937 | Endogenous human β₂-AR | Formoterol | 9.61 ± 0.12 | - | [7] |
| U937 | Endogenous human β₂-AR | Fenoterol | 8.23 ± 0.09 | - | [7] |
| U937 | Endogenous human β₂-AR | Salbutamol | 6.95 ± 0.07 | - | [7] |
| CHO | Stably expressed human β₂-AR | Salmeterol | 8.1 ± 0.1 | 55 ± 3 | [8] |
| CHO | Stably expressed human β₂-AR | Formoterol | 8.2 ± 0.1 | 100 ± 5 | [8] |
| CHO | Stably expressed human β₂-AR | Salbutamol | 6.8 ± 0.1 | 85 ± 4 | [8] |
Table 2: Qualitative Impact of Experimental Variables on Assay Outcomes
| Variable | Potential Impact on Reproterol Experiments | Recommendations |
| Cell Passage Number | High passage numbers can lead to decreased receptor expression, altered cell morphology, and changes in signaling pathways, potentially reducing the potency and maximal response to Reproterol. | Use cells within a defined and validated low-passage range (e.g., <20 passages from resuscitation). Keep detailed records of passage numbers for all experiments. |
| Serum Concentration | Serum contains endogenous factors that can activate or interfere with β₂-adrenergic signaling, potentially increasing background and variability.[2][3] | Perform assays in serum-free media or after a period of serum starvation (e.g., 4-24 hours) to establish a stable baseline. |
| Agonist Incubation Time | Prolonged incubation can lead to receptor desensitization, internalization, and downregulation, resulting in a diminished response.[4][5] | For acute stimulation assays, use short incubation times (e.g., 15-30 minutes). For studies on desensitization, perform a time-course experiment. |
| Compound Stability | Reproterol, as a catecholamine, may degrade in aqueous solution over time, especially at neutral/alkaline pH, leading to reduced effective concentration.[1] | Prepare fresh stock solutions of Reproterol for each experiment. If necessary, use an antioxidant like ascorbic acid in the assay buffer.[1] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (General Protocol for a β₂-Agonist)
This protocol provides a general framework for measuring intracellular cAMP levels in response to Reproterol stimulation using a competitive immunoassay format.
-
Cell Preparation:
-
Plate cells (e.g., HEK293, CHO, or a cell line endogenously expressing the β₂-adrenergic receptor) in a 96-well plate at a predetermined optimal density.
-
Culture cells overnight to allow for attachment.
-
On the day of the assay, if desired, replace the culture medium with serum-free medium and incubate for a period of serum starvation (e.g., 4 hours).
-
-
Agonist Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the Reproterol stock solution in assay buffer to create a range of concentrations to be tested.
-
-
Cell Stimulation:
-
Aspirate the medium from the cells and add the different concentrations of Reproterol solution. Include a vehicle control (assay buffer without Reproterol).
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Perform the cAMP measurement following the kit's instructions. This typically involves a competitive binding reaction between the cAMP in the cell lysate and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.[9][10]
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Determine the concentration of cAMP in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the logarithm of the Reproterol concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal response.
-
Protocol 2: β₂-Adrenergic Receptor Radioligand Binding Assay (General Protocol)
This protocol describes a method to determine the density of β₂-adrenergic receptors in a cell membrane preparation.
-
Membrane Preparation:
-
Grow cells to confluency, harvest, and wash with ice-cold PBS.
-
Homogenize the cells in a lysis buffer and centrifuge to pellet the cell debris.
-
Collect the supernatant containing the membranes and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of membrane preparation to each well.
-
For saturation binding, add increasing concentrations of a radiolabeled antagonist (e.g., [¹²⁵I]-Cyanopindolol).[11]
-
For competition binding, add a fixed concentration of the radiolabeled antagonist and increasing concentrations of unlabeled Reproterol.
-
To determine non-specific binding, add a high concentration of an unlabeled antagonist (e.g., propranolol) to a set of wells.[11]
-
-
Incubation and Separation:
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).
-
Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding, plot specific binding against the radioligand concentration to determine the K_d (dissociation constant) and B_max (maximal number of binding sites).
-
For competition binding, plot the percentage of specific binding against the logarithm of the Reproterol concentration to determine the IC₅₀, which can be converted to a K_i (inhibition constant).
-
Visualizations
Caption: Canonical Gs-cAMP-PKA signaling pathway activated by Reproterol.
References
- 1. researchgate.net [researchgate.net]
- 2. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist-Directed Desensitization of the β2-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desensitization of β2-adrenoceptor-mediated responses by short-acting β2-adrenoceptor agonists in human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salmeterol Stimulation Dissociates β2-Adrenergic Receptor Phosphorylation and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Reproterol and Salbutamol in Airway Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two prominent beta-2 adrenergic receptor agonists, Reproterol and Salbutamol, in promoting airway relaxation. The information presented herein is curated from experimental data to assist researchers and drug development professionals in understanding the pharmacological profiles of these compounds.
Executive Summary
Both Reproterol and Salbutamol are effective bronchodilators that function as selective beta-2 adrenergic receptor agonists. Their primary mechanism of action involves the stimulation of these receptors on airway smooth muscle cells, leading to a cascade of intracellular events that culminate in muscle relaxation and bronchodilation. While both drugs share a common therapeutic goal, their efficacy and pharmacological profiles exhibit nuances that are critical for targeted drug development and clinical application. This guide synthesizes available quantitative data, details experimental methodologies for their comparison, and provides visual representations of their signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for Reproterol and Salbutamol, focusing on key parameters of airway relaxation. Direct head-to-head comparative studies for all parameters are limited; therefore, data from various studies are presented to provide a comprehensive overview.
Table 1: In Vitro Efficacy on Airway Smooth Muscle
| Parameter | Reproterol | Salbutamol | Experimental Model | Citation |
| EC50 | Data not available in direct comparison | -log EC50: 7.82 (0.08) | Guinea Pig Trachea (Carbachol-induced contraction) | [1] |
| Effect on cAMP Production | Powerful stimulant of adenyl cyclase activity | Powerful stimulant of adenyl cyclase activity | In vitro (Trachea and Bronchi) | [2] |
Table 2: Clinical Efficacy in Asthmatic Patients
| Parameter | Reproterol | Salbutamol | Study Design | Citation |
| Peak FEV1 Improvement | 17% (at 1 mg dose), 29% (at 8 mg dose) | Data not available in direct comparison | Double-blind, placebo-controlled, dose-response study | [3] |
| Effect on Histamine-Induced Bronchoconstriction | Effective in reversing histamine-induced bronchoconstriction | Markedly shifts the response to histamine | Clinical studies in asthmatic patients | [4][5] |
Experimental Protocols
A standard and widely accepted method for the comparative evaluation of bronchodilator efficacy is the isolated organ bath experiment using tracheal rings . This in vitro assay allows for the direct measurement of smooth muscle relaxation in a controlled environment.
Protocol: Isolated Tracheal Ring Assay
1. Tissue Preparation:
- Euthanize a suitable animal model (e.g., guinea pig) via an approved ethical protocol.
- Carefully dissect the trachea and place it in a petri dish containing cold, oxygenated Krebs-Henseleit physiological salt solution.
- Meticulously remove adhering connective tissue and fat.
- Cut the trachea into rings of approximately 3-5 mm in width.
2. Mounting in Organ Bath:
- Suspend each tracheal ring between two stainless steel hooks in a temperature-controlled (37°C) organ bath filled with Krebs-Henseleit solution, continuously gassed with 95% O2 and 5% CO2.
- Connect the upper hook to an isometric force transducer to record changes in muscle tension.
- Apply an optimal resting tension (e.g., 1-2 grams) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing of the buffer.
3. Induction of Contraction:
- Induce a sustained contraction of the tracheal smooth muscle using a contractile agent such as histamine or a muscarinic agonist like carbachol or methacholine at a concentration that produces a submaximal response (e.g., EC70-EC80).
4. Cumulative Concentration-Response Curve Generation:
- Once a stable contraction plateau is achieved, add the test compounds (Reproterol or Salbutamol) to the organ bath in a cumulative manner, increasing the concentration in a stepwise fashion (e.g., half-log increments).
- Record the relaxation response at each concentration until a maximal response is achieved or the concentration range of interest has been covered.
5. Data Analysis:
- Express the relaxation at each concentration as a percentage of the initial induced contraction.
- Plot the concentration-response curves and calculate the EC50 (the concentration of the drug that produces 50% of its maximal effect) for each compound to determine their relative potencies.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Beta-2 Adrenergic Agonists
Both Reproterol and Salbutamol exert their effects through the activation of the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). The binding of the agonist initiates a signaling cascade that leads to airway smooth muscle relaxation.
Caption: Beta-2 adrenergic receptor signaling cascade initiated by Reproterol or Salbutamol.
Experimental Workflow for Comparative Efficacy
The following diagram illustrates a typical workflow for comparing the efficacy of two bronchodilators using the isolated organ bath technique.
Caption: Workflow for comparing Reproterol and Salbutamol efficacy in vitro.
References
- 1. Reproterol and the muscle of the trachea and bronchi: in vitro and in vivo comparative studies with various drugs used in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro effects of reproterol upon tracheo- bronchial, cardiac and cerebral adenylcyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bronchial and cardiovascular responses to inhaled reproterol in asthmatics: a double-blind placebo controlled dose-response study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of histamine and reproterol inhalation on mouth occlusion pressure in patients with bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of atropine and albuterol aerosols on the human bronchial response to histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the selectivity of Reproterol for β2 over β1 adrenergic receptors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of reproterol's selectivity for the β2-adrenergic receptor over the β1-adrenergic receptor, supported by experimental data. This analysis includes a comparison with other common β2-agonists, detailed experimental methodologies, and visualizations of relevant signaling pathways.
Reproterol is a bronchodilator used in the treatment of asthma and other respiratory diseases. Its therapeutic effect is primarily mediated by its agonist activity at the β2-adrenergic receptor (β2-AR), leading to smooth muscle relaxation in the airways. However, off-target activation of the β1-adrenergic receptor (β1-AR) in the heart can lead to undesirable cardiovascular side effects such as increased heart rate and contractility. Therefore, a high degree of selectivity for β2-AR over β1-AR is a critical attribute for a safe and effective β2-agonist.
This guide evaluates the selectivity of reproterol, a combination of orciprenaline (also known as metaproterenol) and theophylline, by examining the binding affinity and functional potency of its active β-agonist component, orciprenaline, for both β1-AR and β2-AR. For context, these values are compared to those of other widely used β2-agonists, salbutamol and formoterol.
Quantitative Comparison of β-Adrenergic Receptor Agonists
The selectivity of a compound for β2-AR over β1-AR can be quantified by comparing its binding affinity (Ki) or its functional potency (EC50) for the two receptor subtypes. A higher ratio of Ki (β1)/Ki (β2) or EC50 (β1)/EC50 (β2) indicates greater β2-selectivity.
| Compound | Receptor | Binding Affinity (Log KD)[1] | Selectivity (β1/β2 Affinity Ratio) | Functional Potency (Log EC50)[1] | Selectivity (β1/β2 Potency Ratio) |
| Orciprenaline (Metaproterenol) | β1-AR | -5.30 | 5.89 | -5.99 | 11.48 |
| β2-AR | -6.07 | -7.05 | |||
| Salbutamol | β1-AR | -5.19 | 28.84 | -6.21 | 33.11 |
| β2-AR | -6.65 | -7.73 | |||
| Formoterol | β1-AR | -6.11 | 331.13 | -7.67 | 144.54 |
| β2-AR | -8.63 | -9.83 |
Note: KD and EC50 values are presented as the negative logarithm (pKD and pEC50). The selectivity ratio is calculated from the non-logarithmic values.
Based on the data, formoterol exhibits the highest selectivity for the β2-adrenergic receptor in terms of binding affinity, followed by salbutamol and then orciprenaline. A similar trend is observed in functional potency, with formoterol and salbutamol showing significantly greater β2-selectivity than orciprenaline.
Experimental Protocols
The data presented in this guide are derived from two primary experimental methodologies: radioligand binding assays and functional cAMP accumulation assays.
Radioligand Binding Assay
This assay directly measures the affinity of a ligand for a receptor.
Objective: To determine the equilibrium dissociation constant (Kd) of a test compound for β1- and β2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing either the human β1- or β2-adrenergic receptor.[2]
-
Radioligand: A non-selective, high-affinity radiolabeled antagonist, such as [³H]-CGP 12177 or ¹²⁵I-CYP, is used to label the receptors.[1][2]
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., orciprenaline, salbutamol, formoterol).[3]
-
Separation and Counting: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the free radioligand by rapid filtration. The amount of radioactivity trapped on the filters is then quantified using a scintillation counter.[4][5]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of the second messenger cyclic AMP (cAMP) following receptor activation.
Objective: To determine the concentration of an agonist that produces 50% of its maximal response (EC50) at β1- and β2-adrenergic receptors.
Methodology:
-
Cell Culture: Cells stably expressing either the human β1- or β2-adrenergic receptor are cultured in appropriate media.[1]
-
Agonist Stimulation: The cells are incubated with increasing concentrations of the test agonist (e.g., orciprenaline, salbutamol, formoterol) for a defined period.[6][7]
-
cAMP Measurement: The intracellular cAMP levels are then measured. This can be done using various techniques, including competitive immunoassays (e.g., HTRF, ELISA) or biosensors.[8][9][10]
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The EC50 value is determined from this curve using non-linear regression analysis.[1]
Signaling Pathways and Experimental Workflow
β1-Adrenergic Receptor Signaling Pathway
Activation of β1-adrenergic receptors, primarily found in the heart, kidney, and fat cells, leads to the stimulation of the Gs alpha subunit of the G-protein.[11] This activates adenylyl cyclase, which in turn increases the production of the second messenger cAMP.[12] cAMP then activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets that result in increased heart rate, contractility, and renin release.[11][12]
References
- 1. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 8. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
Reproterol's Anti-Inflammatory Properties: An In Vivo Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory properties of Reproterol, a beta-2 adrenergic agonist, with other relevant alternatives. The information presented is supported by experimental data to aid in research and development decisions. Reproterol is primarily known as a bronchodilator for treating asthma and other respiratory diseases.[1][2][3] Its mechanism of action involves stimulating beta-2 adrenergic receptors, which leads to smooth muscle relaxation in the airways.[1][4] Beyond its bronchodilatory effects, evidence suggests that Reproterol and other beta-2 agonists possess anti-inflammatory properties.[5][6] This guide will delve into the in vivo validation of these properties, comparing Reproterol with other beta-2 agonists like salbutamol and formoterol.
Comparative Analysis of Anti-Inflammatory Effects
The anti-inflammatory potential of beta-2 agonists is often attributed to their ability to increase intracellular cyclic adenosine monophosphate (cAMP) levels, which can in turn modulate the activity of various inflammatory cells.[4][5] Key anti-inflammatory actions include the stabilization of mast cells, inhibition of inflammatory mediator release, and reduction of inflammatory cell infiltration.[5][7]
| Drug Class | Drug | Key Anti-Inflammatory Effects (In Vivo/In Vitro) | Supporting Evidence |
| Beta-2 Agonist | Reproterol | - Mast cell stabilization, inhibiting histamine release.[7] - Potential reduction in inflammatory mediator production.[8] | - As potent as disodium cromoglycate in inhibiting histamine release in rat mast cells.[7] - Significantly stimulates cAMP production in human monocytes.[8] |
| Beta-2 Agonist | Salbutamol (Albuterol) | - Inhibition of neutrophil accumulation at higher doses.[9] - Reduction in neurogenic-mediated albumin extravasation.[10] - Inhibition of TNF-α release from human monocytes.[11] | - (R)-albuterol demonstrates more potent anti-inflammatory effects than (S)-albuterol.[10][12] - Pre-treatment effectively inhibited acute lung damage in an endotoxemic mouse model.[13] |
| Beta-2 Agonist | Formoterol | - Inhibition of eosinophil and neutrophil accumulation in the lungs.[9][14] - Additive anti-inflammatory effect with corticosteroids.[15] - Inhibition of plasma protein extravasation.[9] | - Dose-dependent inhibition of bronchoconstrictive responses and inflammatory cell accumulation in guinea pigs and mice.[14] - Inhibited LPS-stimulated release of TNF-α and GM-CSF from monocyte-derived macrophages.[16] |
| Beta-2 Agonist | Salmeterol | - Inhibition of neutrophil and eosinophil accumulation in the lungs.[9] - Reduction in IL-8 and myeloperoxidase (MPO) levels in bronchoalveolar lavage fluid.[17] | - Inhibited neutrophil accumulation at doses that also inhibit granulocyte-independent plasma protein extravasation.[9] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of Reproterol and other beta-2 agonists are primarily mediated through the beta-2 adrenergic receptor signaling pathway. The following diagrams illustrate this pathway and a general experimental workflow for evaluating anti-inflammatory properties in vivo.
Beta-2 Adrenergic Receptor Signaling Pathway
In Vivo Anti-Inflammatory Experimental Workflow
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols that can be adapted to study the in vivo anti-inflammatory effects of Reproterol and its alternatives.
Murine Model of Allergic Airway Inflammation
This model is used to assess the efficacy of anti-inflammatory compounds in an asthma-like context.
-
Animal Strain: BALB/c mice are commonly used due to their propensity to develop Th2-mediated allergic responses.
-
Sensitization: Mice are sensitized by intraperitoneal injections of an allergen, such as ovalbumin (OVA), mixed with an adjuvant like aluminum hydroxide, on multiple days (e.g., day 0 and day 14).
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA for a set period on consecutive days (e.g., days 21, 22, and 23) to induce airway inflammation.
-
Drug Administration: Reproterol or comparative drugs are administered to the mice, typically via inhalation or intraperitoneal injection, prior to each allergen challenge. A vehicle control group receives a placebo.
-
Endpoint Analysis: 24 to 48 hours after the final challenge, various endpoints are assessed:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged with a saline solution to collect BALF. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed.
-
Cytokine Measurement: Levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13, TNF-α) in the BALF or lung homogenates are quantified using ELISA.
-
Histopathology: Lung tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.
-
Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
This model is used to study acute inflammation in the lungs, often characterized by neutrophil infiltration.
-
Animal Strain: C57BL/6 mice are frequently used for this model.
-
Induction of Injury: Mice are administered LPS, a component of the outer membrane of Gram-negative bacteria, either intranasally or intratracheally to induce a robust inflammatory response in the lungs.
-
Drug Administration: Test compounds, including Reproterol and alternatives, are administered before or after the LPS challenge, depending on whether a prophylactic or therapeutic effect is being investigated.
-
Endpoint Analysis: At a specified time point after LPS administration (e.g., 6, 24, or 48 hours), the following are assessed:
-
BALF Analysis: Similar to the allergic inflammation model, BALF is collected to determine total and differential cell counts, with a particular focus on neutrophils.
-
Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils. An MPO assay on lung tissue homogenates is performed as a quantitative measure of neutrophil infiltration.
-
Lung Edema Assessment: The wet-to-dry weight ratio of the lungs is calculated to quantify the extent of pulmonary edema.
-
Cytokine and Chemokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and neutrophil-attracting chemokines (e.g., CXCL1, CXCL2) in BALF or lung homogenates are measured.
-
Conclusion
The available evidence indicates that Reproterol, in addition to its well-established bronchodilatory effects, possesses anti-inflammatory properties, primarily through the stabilization of mast cells and modulation of inflammatory mediator release. Comparative studies with other beta-2 agonists such as salbutamol and formoterol suggest that the class as a whole exhibits anti-inflammatory potential, although the potency and specific effects on different inflammatory cell types may vary. Further head-to-head in vivo studies using standardized models of inflammation are necessary to definitively delineate the comparative anti-inflammatory efficacy of Reproterol against newer long-acting beta-2 agonists. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting such validation studies.
References
- 1. What is Reproterol Hydrochloride used for? [synapse.patsnap.com]
- 2. Reproterol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancement by reproterol of the ability of disodium cromoglycate to stabilize rat mastocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different mechanisms of action of beta2-adrenergic receptor agonists: a comparison of reproterol, fenoterol and salbutamol on monocyte cyclic-AMP and leukotriene B4 production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the anti-inflammatory properties of formoterol, salbutamol and salmeterol in guinea-pig skin and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effect of albuterol enantiomers during respiratory syncytial virus infection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. (R)-albuterol decreases immune responses: role of activated T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of R-salbutamol on the inflammatory response and acute lung injury in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of bronchodilating and antiinflammatory activities of oral formoterol and its (R,R)-enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Additive anti-inflammatory effect of formoterol and budesonide on human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Possible anti-inflammatory effect of salmeterol against interleukin-8 and neutrophil activation in asthma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Statistical Analysis of Dose-Response Curves for Reproterol in Asthmatic Models
This guide provides a comprehensive comparison of Reproterol's performance with alternative bronchodilators, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and professionals in drug development interested in the statistical analysis of dose-response relationships in asthma research.
Mechanism of Action: Reproterol
Reproterol is a selective beta-2 adrenoceptor agonist.[1] Its primary function is to relax the smooth muscle of the airways, leading to bronchodilation.[2][3] The mechanism is initiated by the binding of Reproterol to beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells.[2][4] This binding activates the enzyme adenylate cyclase, which increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn inhibits myosin light chain kinase (MLCK) and reduces intracellular calcium levels, ultimately causing muscle relaxation and bronchodilation.[2][4]
Experimental Protocols
The evaluation of bronchodilators like Reproterol involves both preclinical animal models and human clinical trials.
2.1 Preclinical Evaluation in Animal Models
Animal models are crucial for studying the pathophysiology of asthma and for the initial screening of anti-asthmatic drugs.[5]
-
Model Induction: Asthma is artificially induced in animals, commonly mice or guinea pigs, as they do not develop it spontaneously.[6] A common method is sensitization with an allergen, such as ovalbumin (OVA), followed by an airway challenge to elicit an inflammatory response.[6][7][8]
-
Measurement of Bronchodilation: Anesthetized and tracheotomized animals are mechanically ventilated.[9] Bronchoconstriction is induced using agents like methacholine or histamine.[5][9] The investigational drug (e.g., Reproterol) is then administered, often via nebulization, and changes in airway resistance and other pulmonary function parameters are measured to assess its efficacy.[9]
-
Data Analysis: Dose-response curves are generated by administering increasing concentrations of the bronchodilator. Key parameters like the effective dose (ED50) are calculated from these curves.[5]
2.2 Clinical Trial Protocol
Human studies are essential to determine the efficacy and safety of a drug. A common design is the double-blind, placebo-controlled, crossover study.[1][10]
-
Patient Selection: Patients with a confirmed diagnosis of asthma and reversible airway obstruction are recruited.[1][11]
-
Study Design: In a crossover design, each patient receives all treatments (e.g., different doses of Reproterol, a placebo, and a comparator drug) in a randomized order, separated by washout periods.[10][12]
-
Drug Administration: The drug is administered, for example, via a metered-dose inhaler, and pulmonary function is monitored over time.[1][11] To establish a dose-response curve, cumulative doses may be given at set intervals.[11][13]
-
Efficacy Measurement: The primary endpoint is typically the change in Forced Expiratory Volume in one second (FEV1).[1][13][14] Other parameters like Forced Vital Capacity (FVC) and cardiovascular metrics (heart rate, blood pressure) are also recorded.[1][10]
-
Statistical Analysis: Analysis of variance (ANOVA) is used to compare the responses between different treatments and doses.[13][14] The area under the time-effect curve can also be compared to assess the total effect of the drug.[10]
Dose-Response Data for Reproterol
Clinical studies have characterized the dose-response relationship of Reproterol in asthmatic patients. A key study demonstrated a non-linear dose-response with inhaled Reproterol.[1] While a dose of 1 mg produced a 17% mean increase in FEV1, a significantly greater improvement of 29% was observed at an 8 mg dose, which also extended the duration of bronchodilation.[1] Importantly, these effects were achieved without significant cardiovascular side effects.[1]
| Inhaled Reproterol Dose | Mean Peak Improvement in FEV1 | Key Observation | Cardiovascular Effects |
| 500 µg | - | Dose-dependent increase in effect | No significant changes |
| 1 mg | 17% | Initial plateau in response[1] | No significant changes |
| 2 mg | - | Dose-dependent increase in effect | No significant changes |
| 4 mg | - | Dose-dependent increase in effect | No significant changes |
| 8 mg | 29% | Significantly greater improvement and longer duration[1] | No significant changes |
Data summarized from a double-blind, placebo-controlled study in 14 asthmatics.[1]
An oral dose of 20 mg of Reproterol was shown to produce a significant bronchodilator effect that starts approximately 30 minutes after administration, reaches its peak in 2-3 hours, and persists for at least 4 hours.[10]
Comparison with Alternative Bronchodilators
Reproterol's performance has been compared to other bronchodilators, primarily other beta-2 agonists like Salbutamol (Albuterol) and Procaterol.
4.1 Reproterol vs. Salbutamol (Albuterol)
Both Reproterol and Salbutamol are selective beta-2 agonists used for relieving asthma symptoms.[2][15] While direct head-to-head dose-response studies are limited in the search results, comparisons of their general characteristics and findings from separate studies can be made. For Salbutamol, dose-related systemic effects tend to occur at doses higher than 500 µg.[16]
| Feature | Reproterol | Salbutamol (Albuterol) |
| Class | Selective Beta-2 Adrenergic Agonist[1][2] | Selective Beta-2 Adrenergic Agonist[15] |
| Primary Use | Rescue medication for asthma and COPD[2][3] | Rescue medication for asthma ("quick relief")[15][17] |
| Onset of Action | Rapid (within minutes for inhalation)[3] | Rapid (within minutes for inhalation)[15] |
| Duration of Action | Dose-dependent; at least 4 hours (oral)[10] | 2 to 4 hours (inhaled)[15] |
| Reported Side Effects | Tremor, palpitations, headache[4] | Tremor, headache[18] |
4.2 Reproterol vs. Other Bronchodilators
Studies have also compared Reproterol and other beta-agonists like Orciprenaline and Procaterol.
| Comparison | Drug 1 | Drug 2 | Dosage | Key Finding | Reference |
| Oral Efficacy | Reproterol | Orciprenaline | 20 mg (Oral) | Reproterol showed a greater total effect based on the area under the time-effect curve.[10] | [10] |
| Oral Efficacy & Duration | Procaterol | Albuterol | Procaterol: 0.05-0.10 mg BID; Albuterol: 2-4 mg TID | Procaterol showed consistently greater improvements in FEV1 and a longer duration of action (at least 5 hours vs. 3 hours for albuterol).[19] | [19] |
| Inhaled Efficacy & Duration | Procaterol | Albuterol | Procaterol: 10 µ g/inhalation ; Albuterol: 100 µ g/inhalation | Both were effective, but Procaterol had a longer duration of action (4-7 hours vs. 3-6 hours for albuterol).[18] | [18] |
Note: Comparisons between Procaterol and Albuterol are included to provide context against a common alternative.
Statistical Approaches to Dose-Response Analysis
The analysis of dose-response curves is fundamental to pharmacology and requires robust statistical methods to interpret the data correctly.[20]
-
Curve Fitting: Dose-response data are often fitted to a non-linear regression model, such as a four-parameter logistic or sigmoidal model, to visualize the relationship and derive key parameters.
-
Key Parameters:
-
EC50/ED50: The concentration or dose that produces 50% of the maximal response. It is a key measure of a drug's potency.[5]
-
Emax: The maximum effect produced by the drug.
-
-
Hypothesis Testing: Statistical tests like ANOVA are employed to determine if there are significant differences in response across different doses or between different drugs.[13][14] Post-hoc tests are used to identify which specific groups differ.
-
Relative Potency: The potency of one drug relative to another can be estimated by the shift of their dose-response curves.[13]
-
Area Under the Curve (AUC): For time-course studies, the AUC of the response-versus-time graph provides a measure of the total drug effect over a period.[10][21]
References
- 1. Bronchial and cardiovascular responses to inhaled reproterol in asthmatics: a double-blind placebo controlled dose-response study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Reproterol Hydrochloride? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Reproterolo - Wikipedia [it.wikipedia.org]
- 5. A current review on animal models of anti-asthmatic drugs screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models of asthma: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. oatext.com [oatext.com]
- 9. A Novel in vivo System to Test Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [A multi-centre study of reproterol, a bronchodilator (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-response comparison of broxaterol and salbutamol pressurized aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose-response evaluation of levalbuterol versus racemic albuterol in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Bronchodilators and Rescue Inhalers: Short- and Long-Acting Types [webmd.com]
- 16. Dose-response of inhaled drugs in asthma. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Asthma Treatments: Inhalers, Nebulizers, and Medications [webmd.com]
- 18. Evaluation of procaterol and albuterol (salbutamol) aerosol in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A comparison of oral procaterol and albuterol in reversible airflow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 21. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
